3-[(2-methylbenzoyl)amino]propanoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylbenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-4-2-3-5-9(8)11(15)12-7-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRTZKQVLFLGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307216 | |
| Record name | N-(2-Methylbenzoyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446828-80-4 | |
| Record name | N-(2-Methylbenzoyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446828-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylbenzoyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301307216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Role of 3-[(2-methylbenzoyl)amino]propanoic acid in peptidomimetics
An In-depth Technical Guide to the Role of 3-[(2-methylbenzoyl)amino]propanoic Acid in Peptidomimetics
Foreword: The Imperative for Peptide Innovation
The therapeutic landscape is in a constant state of evolution, with an ever-growing demand for novel therapeutics that exhibit high specificity and potency. Peptides, with their intrinsic ability to engage in highly specific biological interactions, have long been a focal point of drug discovery. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[1] This has catalyzed the rise of peptidomimetics—small, non-peptide molecules designed to mimic the structure and function of natural peptides, while overcoming their pharmacokinetic shortcomings.[1][2] This guide delves into the core principles of peptidomimetic design and application through the lens of a specific, illustrative molecule: 3-[(2-methylbenzoyl)amino]propanoic acid. By dissecting its components and exploring its potential applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how such molecules can be engineered to address pressing therapeutic needs.
Part 1: Deconstructing the Peptidomimetic Scaffold: The Case of 3-[(2-methylbenzoyl)amino]propanoic Acid
The design of a successful peptidomimetic hinges on the strategic selection of chemical moieties that confer desirable pharmacological properties. The structure of 3-[(2-methylbenzoyl)amino]propanoic acid serves as an excellent case study for understanding these principles. It is a derivative of β-alanine, an unnatural amino acid, and incorporates an N-benzoyl group, a common modification in peptidomimetic chemistry.
The Significance of the N-Benzoyl Group
The incorporation of a benzoyl group at the N-terminus of an amino acid is a well-established strategy to enhance the stability and bioavailability of peptide-based drugs.[3] This aromatic moiety can protect the N-terminus from enzymatic degradation by exopeptidases. Furthermore, the lipophilic nature of the benzoyl group can improve the molecule's ability to cross cellular membranes, a critical factor for targeting intracellular proteins.
A notable example of the therapeutic potential of the N-benzoyl scaffold is the development of N-benzoyl-L-biphenylalanine derivatives as potent inhibitors of α4 integrins.[4] These compounds have demonstrated low nanomolar potency and oral bioavailability, with some candidates advancing to clinical trials. This underscores the value of the N-benzoyl group in transforming a simple amino acid into a drug-like molecule.
The Role of β-Amino Acids in Conformational Control
The backbone of a peptide plays a crucial role in its three-dimensional structure and, consequently, its biological activity. The use of non-canonical amino acids, such as β-amino acids, is a powerful tool for introducing conformational constraints.[5] Unlike α-amino acids, which have the amino group attached to the α-carbon, β-amino acids have an additional methylene group in their backbone. This seemingly minor change has profound implications for the molecule's rotational freedom.
By constraining the peptide backbone, β-amino acids can pre-organize the molecule into a specific conformation that is optimal for binding to its biological target. This can lead to a significant increase in binding affinity and potency.[5] Furthermore, the unnatural backbone of β-amino acids renders them resistant to degradation by proteases, thereby extending their in vivo half-life.
3-[(2-methylbenzoyl)amino]propanoic Acid: A Synergistic Design
The combination of the 2-methylbenzoyl group and the β-alanine backbone in 3-[(2-methylbenzoyl)amino]propanoic acid represents a synergistic approach to peptidomimetic design. The 2-methyl substitution on the benzoyl ring can serve multiple purposes. Sterically, it can further shield the amide bond from enzymatic cleavage. Electronically, the methyl group can influence the aromatic ring's interaction with the target protein, potentially enhancing binding affinity through hydrophobic interactions.
Part 2: Synthesis and Characterization: From Blueprint to Reality
The practical utility of any designed molecule is contingent upon its efficient and scalable synthesis. The following protocol outlines a hypothetical, yet plausible, synthetic route to 3-[(2-methylbenzoyl)amino]propanoic acid, based on established methodologies for the N-benzoylation of amino acids.[6]
Experimental Protocol: Synthesis of 3-[(2-methylbenzoyl)amino]propanoic Acid
Materials:
-
β-Alanine
-
2-Methylbenzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution of β-Alanine: Dissolve β-alanine (1 equivalent) in a 1 M aqueous solution of NaOH (2.5 equivalents) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
-
Acylation Reaction: While stirring vigorously, slowly add a solution of 2-methylbenzoyl chloride (1.1 equivalents) in DCM to the cooled β-alanine solution. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Extraction: Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to obtain the pure 3-[(2-methylbenzoyl)amino]propanoic acid.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the presence of all expected protons and carbons and to establish the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.
Part 3: Hypothetical Application in Drug Discovery: A Protease Inhibitor Case Study
To illustrate the potential therapeutic application of 3-[(2-methylbenzoyl)amino]propanoic acid, we will consider a hypothetical scenario where it is designed as an inhibitor of a cysteine protease. Proteases are a class of enzymes that play critical roles in a wide range of physiological and pathological processes, making them attractive targets for drug development.[7][8]
Mechanism of Action
In this hypothetical model, the benzoyl group of 3-[(2-methylbenzoyl)amino]propanoic acid would serve as a "warhead" that covalently modifies the active site cysteine residue of the target protease. The β-alanine backbone would act as a scaffold to correctly position the warhead for optimal interaction with the enzyme's active site. The 2-methyl group could provide additional binding interactions within a hydrophobic pocket of the enzyme.
Caption: Hypothetical mechanism of covalent inhibition of a cysteine protease.
Experimental Protocol: In Vitro Protease Inhibition Assay
Materials:
-
Purified target cysteine protease
-
Fluorogenic protease substrate
-
3-[(2-methylbenzoyl)amino]propanoic acid (test compound)
-
Assay buffer (e.g., Tris-HCl with a reducing agent like DTT)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the cysteine protease in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer.
-
Incubation: In a 96-well plate, add the enzyme solution to each well containing the diluted test compound. Incubate at room temperature for a predetermined time to allow for inhibitor binding.
-
Substrate Addition: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Part 4: Structure-Activity Relationship (SAR) Studies and Lead Optimization
The initial design and synthesis of a peptidomimetic is often just the starting point. Structure-activity relationship (SAR) studies are crucial for optimizing the lead compound to improve its potency, selectivity, and pharmacokinetic properties.[4]
Exploring Chemical Space
Systematic modifications would be made to the structure of 3-[(2-methylbenzoyl)amino]propanoic acid to probe the SAR.
-
Benzoyl Ring Substitutions: Different substituents (e.g., electron-donating, electron-withdrawing, halogens) would be introduced at various positions on the benzoyl ring to explore their effects on binding affinity and reactivity.
-
β-Alanine Backbone Modifications: The β-alanine backbone could be replaced with other β-amino acids bearing different side chains to investigate their influence on conformational preference and interaction with the target.
-
Stereochemistry: If a chiral center is introduced, the different stereoisomers would be synthesized and evaluated separately, as biological systems are often highly stereoselective.
Caption: Iterative cycle of lead optimization through SAR studies.
Conclusion: The Future is Mimetic
The journey from a natural peptide to a clinically viable drug is fraught with challenges. Peptidomimetics, exemplified by molecules like 3-[(2-methylbenzoyl)amino]propanoic acid, offer a rational and powerful approach to overcoming these hurdles. By combining the stability-enhancing features of moieties like the N-benzoyl group with the conformational control afforded by unnatural amino acids, it is possible to design novel therapeutics with superior pharmacological profiles. The principles and protocols outlined in this guide provide a foundational framework for researchers to design, synthesize, and evaluate their own peptidomimetic candidates, paving the way for the next generation of innovative medicines.
References
-
Synthesis and SAR of N-Benzoyl-β-Biphenylalanine Derivatives: Discovery of TR-14035, A Dual α4β7/α4β1 Integrin Antagonist. ResearchGate. Available at: [Link]
-
Peptidomimetics as next – generation therapeutic applications. Preprints.org. Available at: [Link]
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO. Available at: [Link]
-
Development of ketobenzothiazole-based peptidomimetic TMPRSS13 inhibitors with low nanomolar potency. PubMed. Available at: [Link]
-
The effects of N-benzoyl-beta-alanine, a new nephroprotective drug, on the distribution and renal excretion of enprofylline in rats. PubMed. Available at: [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. Available at: [Link]
-
Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. Royal Society of Chemistry. Available at: [Link]
- CN112135835A - Macrocyclization of peptidomimetics. Google Patents.
-
Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2. PMC. Available at: [Link]
-
Short Cationic Peptidomimetic Antimicrobials. MDPI. Available at: [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. MDPI. Available at: [Link]
-
12 Peptides Incorporating Secondary Structure Inducers and Mimetics. Thieme. Available at: [Link]
-
Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. ResearchGate. Available at: [Link]
-
Pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Organic Syntheses Procedure. Available at: [Link]
-
Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures. ChemRxiv. Available at: [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Semantic Scholar. Available at: [Link]
-
Peptidomimetic. Wikipedia. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 7. Development of ketobenzothiazole-based peptidomimetic TMPRSS13 inhibitors with low nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of peptidomimetic benzothiazolyl ketones as 3CLpro inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Beta-Alanine Derivatives: A Technical Guide to Next-Generation Drug Scaffolds
Executive Summary
In the landscape of medicinal chemistry, beta-alanine (
This guide provides a technical deep-dive for drug discovery professionals, detailing the mechanistic advantages, synthetic methodologies, and therapeutic applications of beta-alanine scaffolds. It moves beyond basic definitions to explore how this simple three-carbon backbone is revolutionizing CNS, oncology, and antimicrobial therapeutics.
Chemical Architecture & Pharmacophore Properties[1][2]
The "Beta" Advantage: Proteolytic Stability
The primary failure mode for peptide-based therapeutics is rapid degradation by endogenous proteases (e.g., trypsin, pepsin). Beta-alanine derivatives introduce a structural anomaly that most peptidases cannot recognize.
-
Mechanism: The additional methylene group alters the hydrogen bonding pattern and the dihedral angles (
) of the peptide bond. This prevents the formation of the standard tetrahedral intermediate required for protease hydrolysis. -
Impact: Incorporation of beta-alanine into peptide sequences (beta-peptides or alpha/beta-hybrids) significantly extends plasma half-life (
), transforming transient biological hits into viable drug candidates.
Conformational Flexibility & Secondary Structure
Beta-alanine acts as a "molecular hinge." In cyclic peptides or peptidomimetics, it relieves ring strain, allowing the molecule to adopt unique secondary structures (e.g., 14-helices) that are inaccessible to alpha-peptides. This flexibility is critical for binding to complex G-protein coupled receptors (GPCRs), particularly within the GABAergic system.
Synthetic Strategies: Building the Scaffold
The synthesis of beta-alanine derivatives generally follows two distinct pathways: chemical synthesis (for diversity) and biosynthesis (for scale).
Chemical Synthesis: The Michael Addition
The most robust method for generating diverse beta-alanine derivatives is the conjugate addition of amines to
-
Reaction:
-
Utility: This allows for the rapid introduction of diverse N-substituents (R groups) and C-terminal modifications, essential for Structure-Activity Relationship (SAR) studies.
Biosynthetic Pathways
For industrial production, enzymatic cascades are preferred. The decarboxylation of L-aspartate by L-aspartate-
Visualization: Synthesis Workflows
The following diagram illustrates the dual pathways for accessing beta-alanine scaffolds.
Figure 1: Dual synthetic pathways (Chemical vs. Biological) for generating beta-alanine scaffolds.
Therapeutic Applications & Case Studies
CNS Therapeutics: GABA Analogs
Beta-alanine is a structural isomer of alanine but a functional analog of GABA (
-
Target: GABA-A and Glycine receptors.[1]
-
Application: Derivatives like MB-005 have shown promise as nootropics.[1] The beta-alanine backbone allows these molecules to bypass the blood-brain barrier (BBB) more effectively than GABA itself, often utilizing specific transport systems (e.g., GAT-2).
-
Mechanism: They act as partial agonists or antagonists, modulating inhibitory neurotransmission to treat epilepsy and neuropathic pain.
Antimicrobial Peptides (AMPs)
-
Challenge: Natural AMPs are rapidly degraded in serum.
-
Solution: N-terminal modification with bulky beta-alanine derivatives (e.g.,
-naphthylalanine). -
Case Study: The peptide Nal-P-113 . Replacing the N-terminal residue with a hydrophobic beta-alanine derivative increased salt resistance and serum stability while maintaining potent activity against C. albicans and P. aeruginosa.
-
Mechanism: The hydrophobic beta-amino acid enhances membrane insertion, disrupting the bacterial phospholipid bilayer.
Oncology: Hydrazone Derivatives
-
Scaffold: N-aryl-beta-alanine derivatives linked to hydrazones.
-
Activity: Cytotoxicity against triple-negative breast cancer (MDA-MB-231).
-
SAR Insight: Electron-withdrawing groups (Br, Cl) on the aryl ring significantly enhance cytotoxic potency.
Structure-Activity Relationship (SAR) Data
The following table summarizes key SAR findings for beta-alanine derivatives across different therapeutic areas.
| Scaffold Class | Substituent (R) | Target / Activity | Effect on Potency |
| N-Aryl-Beta-Alanine | 4-Bromo-phenyl | Breast Cancer (MDA-MB-231) | High (Cytotoxic) |
| N-Aryl-Beta-Alanine | 4-Methoxy-phenyl | Breast Cancer (MDA-MB-231) | Low (Inactive) |
| Beta-Peptide (N-term) | C. albicans / P. aeruginosa | High (Increased Stability & Lysis) | |
| Beta-Peptide (N-term) | L-Histidine (Native) | C. albicans | Moderate (Salt Sensitive) |
| GABA Analog | 1,3-Diaminopropane | GABA Receptors (CNS) | High (Nootropic) |
Experimental Validation: Synthesis of N-Benzoyl-Beta-Alanine
A fundamental protocol for creating amide-linked beta-alanine scaffolds.
Protocol Overview
This protocol utilizes the Schotten-Baumann reaction conditions.[2] It is a self-validating system where pH control is the critical quality attribute (CQA). Failure to maintain basic pH results in protonation of the amine, halting the reaction.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Dissolve
-alanine (8.9 g, 0.1 mol) in 10% NaOH solution (100 mL). -
Validation Check: Ensure the solution is clear and pH > 10.
-
-
Acylation (The Critical Step):
-
Cool the solution to 0–5°C in an ice bath.
-
Add Benzoyl Chloride (14.06 g, 0.1 mol) dropwise over 30 minutes with vigorous stirring.
-
Causality: Dropwise addition prevents thermal runaway and hydrolysis of the acid chloride.
-
Control: Simultaneously add additional 10% NaOH to maintain pH between 8–10. If pH drops < 7, the amine becomes ammonium (
) and cannot attack the carbonyl.
-
-
Reaction Monitoring:
-
Stir for 1 hour at room temperature.
-
Monitor via TLC (System: Methanol/Ethyl Acetate 1:9). Disappearance of the benzoyl chloride spot indicates completion.
-
-
Isolation:
-
Acidify the mixture carefully with concentrated HCl to pH 2.
-
Observation: A white precipitate (the product) should form immediately upon acidification.
-
-
Purification:
-
Filter the precipitate.
-
Recrystallize from hot water or ethanol/water mix.
-
Yield Calculation: Expected yield > 85%.
-
Workflow Diagram
Figure 2: Logic flow for the Schotten-Baumann synthesis of N-benzoyl-beta-alanine, emphasizing pH control.
References
-
Advances in the synthesis of
-alanine. Frontiers in Bioengineering and Biotechnology. Link -
The proteolytic stability of 'designed' beta-peptides. Chemistry & Biodiversity. Link
-
Boosting stability and therapeutic potential of proteolysis-resistant antimicrobial peptides. Acta Biomaterialia. Link
-
Evalu
-alanine derivatives as anticancer agents. Bioorganic Chemistry. Link -
An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery. Link
-
Beta-alanine: Design, synthesis and antimicrobial evaluation. Scholars Research Library. Link
Sources
Methodological & Application
Application Note: Synthesis of 3-[(2-methylbenzoyl)amino]propanoic acid via Schotten-Baumann Reaction
Abstract & Scope
This application note details the synthesis of 3-[(2-methylbenzoyl)amino]propanoic acid (also known as
The resulting compound is a structural analog of hippuric acid and serves as a critical intermediate in the development of peptidomimetics and potentially bioactive small molecules. This guide prioritizes yield optimization through rigorous pH control and phase-transfer management.
Chemical Strategy & Mechanism[1][2][3][4][5][6][7]
The Schotten-Baumann Advantage
The core challenge in acylating amino acids is the solubility differential: amino acids are water-soluble (zwitterionic), while acyl chlorides are hydrophobic and moisture-sensitive. The Schotten-Baumann technique solves this by using a biphasic system (or water/co-solvent mix) and a base.[1][2][3]
Key Mechanistic Drivers:
-
Base Role: The base (NaOH) serves two functions:[1]
-
Competition: The reaction is a race between the aminolysis (desired amide formation) and hydrolysis (destruction of acid chloride by water). Low temperature (
) and controlled addition favor aminolysis.
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic attack and the critical role of the base.
Figure 1: Mechanistic pathway of the Schotten-Baumann acylation. The base is essential for maintaining the amine in its nucleophilic state.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 89.09 | 1.0 | Substrate (Nucleophile) | |
| 2-Methylbenzoyl Chloride | 154.59 | 1.1 | Acylating Agent (Electrophile) |
| Sodium Hydroxide (NaOH) | 40.00 | 2.2 - 2.5 | Base (Solvent & Scavenger) |
| Water | 18.02 | Solvent | Primary Solvent |
| Acetone (Optional) | 58.08 | Co-solvent | Improves homogeneity |
| HCl (Conc.) | 36.46 | Excess | Precipitation (Workup) |
Step-by-Step Methodology
Phase 1: Preparation & Dissolution
-
Dissolve Substrate: In a 250 mL round-bottom flask (or Erlenmeyer), dissolve 8.9 g (100 mmol) of
-alanine in 50 mL of 10% NaOH solution.-
Note: Ensure the solution is clear. The pH should be >12.
-
-
Chilling: Place the flask in an ice-water bath. Cool the internal temperature to 0–5°C .
-
Why? Low temperature suppresses the hydrolysis of the acid chloride.
-
Phase 2: Controlled Acylation
-
Reagent Addition: Measure 17.0 g (110 mmol, ~14.3 mL) of 2-methylbenzoyl chloride.
-
Simultaneous Addition (The "Dropwise" Technique):
-
Add the acid chloride dropwise over 30–45 minutes.
-
CRITICAL: Simultaneously, monitor the pH. If the pH drops below 9, add supplementary 10% NaOH dropwise. The reaction must remain alkaline (pH 10–12) to keep the amine reactive.
-
Optimization: If the acid chloride clumps, add 10–20 mL of acetone to the reaction mix to improve solubility.
-
-
Reaction Time: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours .
Phase 3: Workup & Isolation
-
Clarification: If the solution is cloudy (unreacted acid chloride or insoluble impurities), filter through a Celite pad or perform a quick extraction with 20 mL diethyl ether (discard the organic ether layer; the product is in the aqueous layer).
-
Acidification (Precipitation):
-
Place the clear aqueous solution back in an ice bath.
-
Slowly add Concentrated HCl dropwise with stirring.
-
Continue until pH reaches ~2.0. A thick white precipitate (the product) should form immediately.
-
Caution: This is exothermic. Add acid slowly.[4]
-
-
Filtration: Vacuum filter the solid using a Buchner funnel. Wash the cake with cold water (
mL) to remove excess salts (NaCl).
Phase 4: Purification
-
Recrystallization:
-
Solvent system: Ethanol/Water (1:1) or hot water (if solubility allows).
-
Dissolve the crude solid in minimum boiling ethanol, then add hot water until turbidity appears. Cool slowly to 4°C.
-
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Workflow Visualization
Figure 2: Operational workflow for the synthesis. Step 4 is the critical control point for yield.
Characterization & Expected Data
To validate the synthesis, compare your results against these expected parameters:
-
Physical State: White crystalline solid.[5]
-
Melting Point: Expected range 120–125°C (Typical for benzoyl-
-alanine derivatives; Note: Exact value depends on purity and specific polymorph, determine experimentally). -
IR Spectroscopy (ATR):
-
(Amide): ~3300 cm
-
(Carboxylic Acid): ~1710 cm
(broad) -
(Amide I): ~1640 cm
-
(Amide): ~3300 cm
-
H NMR (DMSO-
, 400 MHz):- 12.2 (s, 1H, -COOH )
- 8.4 (t, 1H, -NH -)
- 7.2–7.5 (m, 4H, Ar-H )
-
3.4 (q, 2H, -N-CH
-) -
2.5 (t, 2H, -CH
-COOH) -
2.3 (s, 3H, Ar-CH
)
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure temperature stays <5°C during addition. Increase addition rate slightly but maintain cooling. |
| Oily Product | Incomplete Acidification | Ensure pH drops below 2.0 during workup. Cool the mixture longer to induce crystallization. |
| Impurity (Benzoic Acid) | Hydrolysis side-product | Wash the crude solid with a small amount of dilute ether or toluene before recrystallization (the amide is less soluble in non-polar solvents than the acid byproduct). |
| pH Drift | Insufficient Base | Use a pH meter rather than paper for real-time monitoring. The reaction generates HCl, rapidly consuming base. |
Safety & Handling
-
2-Methylbenzoyl Chloride: Corrosive, lachrymator. Handle in a fume hood. Reacts violently with water if not cooled.
-
Sodium Hydroxide: Caustic. Wear gloves and eye protection.
-
HCl: Corrosive. Releases fumes.
References
-
Vogel's Textbook of Practical Organic Chemistry . (1989). Benzoylation of Amines (Schotten-Baumann Reaction). 5th Edition. Longman Scientific & Technical.
-
Chemistry LibreTexts . (2023). Schotten-Baumann Reaction Mechanism and Applications.
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for
-Alanine. -
Organic Syntheses . (1927). Benzoyl Derivatives of Amino Acids. Coll. Vol. 1, p.109.
Sources
- 1. byjus.com [byjus.com]
- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. 107-95-9 CAS MSDS (β-Alanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Protocol for amidation of beta-alanine with 2-methylbenzoyl chloride
Application Note: Protocol for Amidation of -Alanine with 2-Methylbenzoyl Chloride
Abstract
This application note details a robust, scalable protocol for the synthesis of N-(2-methylbenzoyl)-
Introduction & Scientific Rationale
The amidation of
The Challenge
-
Zwitterionic Nature:
-Alanine exists as a zwitterion at neutral pH, making it insoluble in most organic solvents suitable for acid chlorides. -
Steric Hindrance: 2-Methylbenzoyl chloride possesses a methyl group at the ortho position. This steric bulk retards the nucleophilic attack of the amine, potentially allowing the competing hydrolysis reaction (reaction with water) to dominate if conditions are not optimized.
-
Selectivity: The reaction must favor the amine nucleophile over the carboxylate oxygen and the solvent (water).
The Solution: Schotten-Baumann Methodology
We utilize a biphasic or aqueous alkaline system.[1][2] The base (NaOH) serves two roles:[2]
-
Solubilization: Converts
-alanine to its soluble carboxylate/amine form ( ). -
Scavenging: Neutralizes the HCl byproduct, driving the equilibrium forward and preventing protonation of the amine nucleophile.[2]
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution.[3] The free amine of the
Figure 1: Step-wise mechanism of the Schotten-Baumann amidation.
Materials & Reagents
| Reagent | CAS No.[4] | MW ( g/mol ) | Equiv. | Role |
| 107-95-9 | 89.09 | 1.0 | Nucleophile | |
| 2-Methylbenzoyl chloride | 933-88-0 | 154.59 | 1.1 | Electrophile |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.2 | Base/Scavenger |
| Distilled Water | 7732-18-5 | 18.02 | Solvent | Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | N/A | Acidification |
| Diethyl Ether / DCM | - | - | N/A | Washing |
Safety Note: 2-Methylbenzoyl chloride is corrosive and a lachrymator. Handle in a fume hood.
Experimental Protocol
Preparation of the Aqueous Phase
-
Dissolution: In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve
-alanine (4.45 g, 50 mmol) in 25 mL of 10% (2.5 M) NaOH solution .-
Why: This provides ~62.5 mmol of base. We need 50 mmol to deprotonate the carboxylic acid and keep the amine free. The excess buffers the solution.
-
-
Cooling: Place the flask in an ice-water bath and cool to 0–5 °C .
-
Insight: Low temperature reduces the rate of acid chloride hydrolysis, which is a critical side reaction.
-
Acylation Reaction[3][5]
-
Addition: Measure 2-methylbenzoyl chloride (8.50 g, ~7.1 mL, 55 mmol) . Add this dropwise to the stirring aqueous solution over a period of 30–45 minutes .
-
Critical Step: Do not add all at once. A slow addition ensures the concentration of acid chloride remains low relative to the amine, favoring amidation over hydrolysis.
-
-
pH Monitoring: Monitor the pH periodically. If the pH drops below 9, add small aliquots of 10% NaOH to maintain alkalinity (pH > 10).
-
Reasoning: If the solution becomes acidic, the amine becomes protonated (
) and loses nucleophilicity, stopping the reaction.
-
-
Completion: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for an additional 2 hours .
-
Note: The ortho-methyl group adds steric bulk, requiring longer reaction times than unsubstituted benzoyl chloride.
-
Workup and Purification[5]
-
Washing (Impurity Removal): Transfer the reaction mixture to a separatory funnel. Extract with diethyl ether or dichloromethane (2 x 20 mL) .
-
Discard the Organic Layer: This organic wash removes unreacted acid chloride (which may have hydrolyzed to the neutral acid or esterified) and any non-polar impurities. The product remains in the aqueous layer as the sodium salt.
-
-
Acidification (Precipitation): Transfer the aqueous layer to a clean beaker. Cool to 0 °C. Slowly add concentrated HCl dropwise with stirring until the pH reaches 1–2 .
-
Observation: A white solid (N-(2-methylbenzoyl)-
-alanine) should precipitate heavily.
-
-
Filtration: Filter the solid using a Buchner funnel with vacuum suction. Wash the filter cake with cold water (3 x 15 mL) to remove residual salts (NaCl).
-
Drying: Dry the solid in a vacuum oven at 45 °C overnight or air-dry until constant weight.
Recrystallization (Optional for High Purity)
If the melting point range is broad (>2 °C), recrystallize from hot water or a water/ethanol (9:1) mixture.
Process Flowchart
Figure 2: Operational workflow for the synthesis.
Characterization & Expected Results
To validate the synthesis, the following analytical data should be obtained:
-
Physical State: White crystalline solid.
-
Yield: Expected crude yield: 75–85%.
-
Melting Point: The product is a solid. While specific literature MP for the ortho-isomer varies, derivatives typically melt between 110–140 °C. A sharp melting range indicates purity.
-
1H NMR (DMSO-d6 or CDCl3):
- ~2.3-2.4 ppm (s, 3H, Ar-CH3 )
- ~2.5 ppm (t, 2H, -CH2-COO)
- ~3.4-3.5 ppm (q, 2H, -NH-CH2-)
- ~7.1-7.4 ppm (m, 4H, Aromatic protons)
- ~8.0+ ppm (broad s, 1H, Amide NH)
- ~12.0 ppm (broad s, 1H, COOH)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of acid chloride | Ensure temperature is kept at 0-5 °C during addition. Add acid chloride slower. |
| Oily Product | Incomplete acidification or impurities | Ensure pH is < 2.[5] If oil persists, scratch the flask with a glass rod to induce crystallization or seed with a crystal. |
| Impure Product | Unreacted acid chloride | Ensure the organic wash (Step 6) is performed thoroughly before acidification. |
References
-
Schotten, C. (1884).[1] "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. Link
-
Baumann, E. (1886).[1] "Ueber eine einfache Methode der Darstellung von Benzoësäureäthern." Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222. Link
-
Tidwell, T. T. (2008). "Hugo Schiff, Schotten-Baumann, and Multi-component Reactions." Angewandte Chemie International Edition, 47(6), 1016. Link
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Referenced for general amide formation protocols).[6][7]
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. byjus.com [byjus.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Beta-Alanine or 3-Aminopropionic Acid Manufacturers, with SDS [mubychem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
Application Notes & Protocols: Recrystallization Solvent Systems for N-Benzoyl-β-Alanine Derivatives
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the selection of appropriate solvent systems and the execution of protocols for the purification of N-benzoyl-β-alanine derivatives via recrystallization. Emphasizing the principles behind solvent selection, this guide offers both theoretical insights and practical, field-proven methodologies to achieve high purity of these valuable compounds. Protocols for single-solvent and multi-solvent systems are detailed, alongside troubleshooting advice to address common challenges such as "oiling out" and poor crystal formation.
Introduction: The Principle and Practice of Recrystallization
Recrystallization is a cornerstone purification technique in chemistry, prized for its efficiency and cost-effectiveness in isolating solid compounds of high purity from a mixture of impurities.[1][2] The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.[3] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is gradually cooled, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cooled solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble.[4][5]
N-benzoyl-β-alanine and its derivatives are an important class of N-acylated amino acids. Their structure, featuring a carboxylic acid group, an amide linkage, and an aromatic ring, imparts a moderate to high degree of polarity. This polarity is the primary determinant in selecting an appropriate recrystallization solvent. Achieving crystalline purity is often a critical step in their synthesis, whether they are final products or intermediates in the development of active pharmaceutical ingredients (APIs).
The Crucial Choice: Selecting the Optimal Solvent System
The success of any recrystallization procedure hinges on the selection of the right solvent.[1] An ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at its boiling point and very low solubility at low temperatures (e.g., 0-4 °C).[6] This ensures maximum recovery of the purified product.
Pillars of Solvent Selection
-
Solubility Profile: The compound of interest should be highly soluble in the hot solvent but sparingly soluble or insoluble in the cold solvent. Impurities, conversely, should be either highly soluble at all temperatures (to remain in the mother liquor) or insoluble in the hot solvent (to be removed by filtration).[6][7]
-
Solvent-Solute Inertness: The solvent must not react chemically with the compound being purified.
-
Boiling Point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for crystallization but low enough to be easily removed from the purified crystals.[7] A solvent with a boiling point lower than the melting point of the solute is preferred to prevent the compound from melting and "oiling out" instead of dissolving.[7]
-
Safety and Volatility: Less toxic and less flammable solvents are always preferred. The solvent should also be sufficiently volatile to allow for easy drying of the final crystals.[7]
Single-Solvent Systems
For polar molecules like N-benzoyl-β-alanine derivatives, polar solvents are the logical starting point. Alcohols and water are often effective due to their ability to form hydrogen bonds with the carboxylic acid and amide moieties of the molecule.
The following table summarizes common single solvents and their expected utility for recrystallizing N-benzoyl-β-alanine derivatives. The selection process often involves empirical testing with small quantities of the crude product.
| Solvent | Polarity | Boiling Point (°C) | Suitability & Rationale |
| Water | Very High | 100 | Often a good choice, especially for derivatives with additional polar groups. High boiling point provides a wide temperature range. May require a large volume for less polar derivatives. |
| Ethanol | High | 78 | Excellent general-purpose solvent for moderately polar compounds. Its volatility facilitates easy drying. Often used in combination with water. |
| Methanol | High | 65 | Similar to ethanol but with a lower boiling point. Good solvating power, but its higher toxicity and volatility require careful handling. |
| Isopropanol | Medium-High | 82 | A good alternative to ethanol, with slightly lower polarity. Can be effective for compounds that are too soluble in ethanol or methanol.[8] |
| Acetonitrile | Medium-High | 82 | Its strong temperature-dependent solvating power can make it an excellent choice for cooling crystallization.[9] |
| Ethyl Acetate | Medium | 77 | A less polar option, suitable for derivatives with more non-polar character. Often paired with a non-polar antisolvent like hexane. |
Multi-Solvent Systems (Solvent-Antisolvent Method)
Often, no single solvent meets all the criteria for successful recrystallization. In such cases, a multi-solvent system, typically a pair of miscible solvents with different polarities, is employed.[7] The crude compound is dissolved in a minimum amount of a hot "good" solvent in which it is highly soluble. A "poor" or "antisolvent," in which the compound is insoluble, is then added dropwise to the hot solution until it becomes saturated and slightly turbid.[10]
This technique is highly effective and offers fine control over the crystallization process.
Commonly Used Solvent-Antisolvent Pairs:
-
Ethanol-Water: A classic pair for many organic compounds. The compound is dissolved in hot ethanol, and hot water is added as the antisolvent.
-
Methanol-Water: Similar to ethanol-water, effective for many polar molecules.
-
Acetone-Water: Another powerful combination for moderately polar compounds.
-
Ethyl Acetate-Hexane/Heptane: An excellent choice for compounds of medium polarity. The compound is dissolved in hot ethyl acetate, and hexane or heptane is added as the non-polar antisolvent.[11]
-
Dichloromethane-Hexane/Heptane: Useful for less polar derivatives, though the volatility of dichloromethane requires care.
The flowchart below outlines the logical workflow for selecting an appropriate solvent system.
Caption: Figure 1: A decision-making workflow for selecting a suitable recrystallization solvent system.
Experimental Protocols
The following protocols provide step-by-step guidance for purifying N-benzoyl-β-alanine derivatives.
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
-
Dissolution: Place the crude N-benzoyl-β-alanine derivative (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hotplate and add a small portion of ethanol (e.g., 5-10 mL). Heat the mixture to a gentle boil while stirring.
-
Achieve Saturation: Continue adding the solvent in small portions until the solid has just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[1]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature without disturbance.[4] Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Crystal Harvesting: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.
-
Washing: With the vacuum off, add a small amount of ice-cold ethanol to the crystals to wash away any residual mother liquor. Reapply the vacuum to pull the wash solvent through. Repeat if necessary.
-
Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them. Then, transfer the crystals to a watch glass and allow them to dry completely in a well-ventilated area or a vacuum oven at a modest temperature.
Protocol 2: Multi-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)
-
Dissolution: Place the crude solid in an Erlenmeyer flask on a stirring hotplate. Add the "good" solvent (ethyl acetate) portion-wise while heating until the solid is fully dissolved. Use the minimum amount necessary.
-
Antisolvent Addition: While keeping the solution hot, add the "poor" solvent (hexane) dropwise using a pipette or dropping funnel.[10] Stir continuously.
-
Induce Saturation: Continue adding the antisolvent until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of the hot "good" solvent (ethyl acetate) back into the solution until the turbidity just disappears, ensuring the solution is perfectly saturated at that temperature.[10]
-
Cooling, Harvesting, and Drying: Follow steps 4 through 8 from the Single-Solvent Protocol. For the washing step (Step 7), use a small amount of an ice-cold mixture of the two solvents (e.g., 1:1 ethyl acetate/hexane) or pure cold hexane.
The diagram below provides a visual summary of the general recrystallization process.
Caption: Figure 2: A generalized step-by-step workflow for the recrystallization protocol.
Troubleshooting and Field-Proven Insights
-
Problem: "Oiling Out"
-
Cause: The compound melts before it dissolves, or it precipitates as a supercooled liquid. This often occurs when the boiling point of the solvent is higher than the melting point of the solute.[7]
-
Solution: Re-heat the mixture to dissolve the oil. Add more solvent to lower the saturation point. If the problem persists, choose a different solvent with a lower boiling point.
-
-
Problem: No Crystals Form Upon Cooling
-
Cause: Too much solvent was used, or the solution is supersaturated.
-
Solutions:
-
Scratch: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic glass fragments can provide nucleation sites.
-
Seed: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to induce crystallization.[4]
-
Concentrate: Gently heat the solution to boil off some of the solvent, then attempt to cool it again.
-
Patience: Leave the flask in a cold environment (e.g., a refrigerator) for an extended period.
-
-
-
Problem: Poor Recovery / Low Yield
-
Cause: Some product loss is inevitable as the compound has some solubility even in the cold solvent.[1][5] However, significant loss can result from using too much solvent, incomplete cooling, or premature crystallization during hot filtration.
-
Solution: Use the absolute minimum amount of hot solvent required for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtering. When washing crystals, use only a minimal amount of ice-cold solvent.
-
-
Problem: Colored Impurities Persist
-
Cause: Highly soluble, colored impurities are not removed by crystallization.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip). The charcoal will adsorb the colored impurities. Boil the solution for a few minutes, then remove the charcoal via hot gravity filtration before proceeding with the cooling step.
-
References
- SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing.
- LabXchange. (2024, January 23).
- University of California, Davis. 4.
- ResearchGate.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of York.
- Quora. (2019, October 26).
- Reddit. (2023, February 19).
- SSRN. (n.d.).
- Chemistry LibreTexts. (2023, January 29).
- ResearchGate. (n.d.).
Sources
- 1. scispace.com [scispace.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. LabXchange [labxchange.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. papers.ssrn.com [papers.ssrn.com]
- 10. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 11. reddit.com [reddit.com]
TLC monitoring conditions for 3-[(2-methylbenzoyl)amino]propanoic acid synthesis
Application Note: High-Precision TLC Monitoring for 3-[(2-methylbenzoyl)amino]propanoic Acid Synthesis
Abstract & Scope
This technical guide details the Thin Layer Chromatography (TLC) protocols for monitoring the synthesis of 3-[(2-methylbenzoyl)amino]propanoic acid . This reaction typically involves the N-acylation of
Accurate monitoring is critical because the reaction mixture contains species with vastly different physicochemical properties: a zwitterionic amino acid, a lipophilic aromatic acid chloride, and an amphiphilic product. This protocol employs a Dual-System Strategy combined with Multi-Modal Detection to ensure complete conversion and purity.
Chemical Context & Critical Quality Attributes
Reaction Scheme:
Physicochemical Challenges:
- -Alanine (SM1): Highly polar, zwitterionic, UV-inactive. Retains at the baseline in standard organic systems.
-
2-Methylbenzoyl Chloride (SM2): Lipophilic, UV-active. Prone to hydrolysis to 2-methylbenzoic acid (impurity), which is also UV-active and acidic.
-
Target Product: Contains both a lipophilic aromatic ring and a polar free carboxylic acid. Prone to "tailing" on silica without acidic modifiers.
Strategic Methodology
To validate the reaction, we cannot rely on a single visualization method. We employ a "Triple-Check" Detection System :
-
UV (254 nm): Detects the aromatic moiety (SM2, Product, Hydrolyzed Impurity).
-
Ninhydrin Stain: Specifically detects unreacted
-alanine (SM1). -
Bromocresol Green: Identifies free carboxylic acids (Product and Hydrolyzed Impurity) by pH shift.
Mobile Phase Selection (The Selectivity Triangle)
-
System A (Reaction Progress): Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (AcOH).
-
Ratio: 90 : 10 : 1
-
Purpose: Moves the product (Rf ~0.3–0.4) and the non-polar SM2 (Rf ~0.8–0.9) while keeping polar SM1 at the baseline.
-
-
System B (Amine Purity - Optional): n-Butanol : Acetic Acid : Water (BAW).
-
Ratio: 4 : 1 : 1
-
Purpose: Specifically used if SM1 consumption is in doubt. Moves
-alanine to Rf ~0.3.
-
Standardized Protocol
Materials
-
Plates: Silica Gel 60 F
on Aluminum or Glass backing (20 x 20 cm). -
Solvents: HPLC Grade DCM, Methanol, Glacial Acetic Acid.
-
Stains:
Sample Preparation (Crucial Step)
Direct spotting of the reaction mixture often leads to overloading or salt interference.
-
Aliquots: Take 50
L of reaction mixture. -
Mini-Workup (Biphasic): Add 200
L EtOAc and 200 L 1M HCl. Vortex. -
Spotting: Spot the Organic layer for System A. Spot the Aqueous layer (or crude mix dissolved in MeOH) for System B if checking amine consumption.
Execution Steps
-
Chamber Saturation: Add mobile phase to the chamber 15 minutes prior to elution. Place a filter paper wick to ensure vapor equilibrium.
-
Spotting: Apply 1-2
L spots. Keep spot diameter < 3mm. -
Elution: Run until solvent front reaches 1 cm from top.
-
Drying: Dry completely with a heat gun (essential to remove Acetic Acid before staining).
Visualization & Data Interpretation
Step 1: UV Analysis (254 nm)
-
Observation: Mark all dark spots with a pencil.
-
Interpretation:
-
Top Spot (Rf ~0.8): 2-Methylbenzoic acid (Hydrolysis product) or Chloride.
-
Middle Spot (Rf ~0.4): Target Product (Amide).
-
Baseline: Likely salts or
-alanine (invisible under UV).
-
Step 2: Ninhydrin Stain (Thermal Activation)
-
Action: Dip plate in Ninhydrin and heat at 110°C for 2-3 mins.
-
Observation: Look for Purple/Red spots.
-
Interpretation:
-
Baseline/Low Rf: Presence of purple spot indicates unreacted
-alanine. -
Note: The Product (Amide) will NOT stain with Ninhydrin.
-
Step 3: Bromocresol Green (Acid Detection)
-
Action: Dip a fresh plate (or the UV plate if not stained with Ninhydrin) into Bromocresol Green.
-
Observation: Yellow spots on a Blue background.[3]
-
Interpretation: Confirms the presence of the free carboxylic acid group in the Product and the Benzoic acid impurity.
Summary of Rf Values (System A: DCM/MeOH/AcOH 90:10:1)
| Compound | Functional Group | Detection | Approx Rf |
| 2-Methylbenzoyl Chloride | Acid Chloride | UV | Unstable (Hydrolyzes) |
| 2-Methylbenzoic Acid | Carboxylic Acid | UV, Bromocresol | 0.80 - 0.90 |
| Target Product | Amide + Acid | UV, Bromocresol | 0.35 - 0.45 |
| Amine + Acid | Ninhydrin | 0.00 - 0.05 |
Workflow Visualization
Caption: Operational workflow for partitioning reaction aliquots and selecting the appropriate TLC system and visualization method.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product Streaking/Tailing | Ionization of carboxylic acid on silica. | Increase Acetic Acid conc. to 2% or switch to Formic Acid. |
| Co-elution of Product & Impurity | System too polar. | Reduce Methanol (e.g., DCM/MeOH 95:5). |
| No Product Spot Visible | Concentration too low or UV lamp weak. | Spot 3x volume (dry between spots) or use Iodine chamber. |
| "Ghost" Spots | Degradation of Acid Chloride on plate. | Ensure Acid Chloride reference is fresh; expect hydrolysis spot (Benzoic acid). |
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. [Link]
-
TLC Visualization Reagents. LibreTexts Chemistry. [Link]
-
TLC Analysis of Amino Acids. ResearchGate (Journal of Planar Chromatography). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. ijirset.com [ijirset.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 11. rsc.org [rsc.org]
- 12. merckmillipore.com [merckmillipore.com]
Application Note: Solubility Profile and Thermodynamic Modeling of 3-[(2-methylbenzoyl)amino]propanoic acid in Organic Solvents
Audience: Researchers, Formulation Scientists, and Chemical Engineers in Drug Development Content Focus: Thermodynamic solubility profiling, self-validating experimental workflows, and solvent selection strategies.
Introduction & Mechanistic Insights
The compound 3-[(2-methylbenzoyl)amino]propanoic acid (also known as N-(2-methylbenzoyl)-
Understanding its solubility profile across various organic solvents is critical for optimizing crystallization, purification, and formulation processes. The dissolution of this compound is governed by complex solute-solvent interactions:
-
Hydrogen Bonding: The molecule acts as both a hydrogen bond donor (via the amide -NH and carboxylic -OH) and an acceptor (via the carbonyl oxygens).
-
Solvent Causality: Polar protic solvents (e.g., methanol) disrupt the strong intermolecular carboxylic acid dimers present in the solid state, leading to high solubility. Conversely, non-polar solvents (e.g., toluene) rely solely on weak dispersion forces and
interactions with the aromatic ring, resulting in poor solvation.
To ensure robust process design, solubility must be measured using highly accurate, self-validating methodologies, followed by thermodynamic modeling to extract the enthalpy and entropy of dissolution [1].
Self-Validating Experimental Methodology
The static gravimetric method is the gold standard for determining the solubility of pharmaceutical intermediates due to its direct, mass-based precision [2]. The following protocol is designed with built-in internal controls to guarantee the scientific integrity (E-E-A-T) of the generated data.
Step-by-Step Protocol
Step 1: System Preparation & Saturation
-
Add an excess amount of high-purity 3-[(2-methylbenzoyl)amino]propanoic acid (>99% purity) into a 50 mL jacketed glass vessel containing 20 mL of the selected analytical-grade solvent.
-
Connect the vessel to a thermostatic water bath to maintain the target temperature with an accuracy of
K.
Step 2: Isothermal Equilibration (Kinetic Control) 3. Agitate the suspension magnetically at 400 rpm for 48 hours . Causality: Sterically hindered amides often exhibit slow dissolution kinetics; 48 hours ensures the system overcomes kinetic barriers to reach true thermodynamic equilibrium. 4. Cease agitation and allow the suspension to settle isothermally for 24 hours to ensure complete phase separation of the undissolved solid.
Step 3: Sampling & Phase Separation
5. Pre-heat a glass syringe and a 0.22 µm PTFE syringe filter to the exact experimental temperature. Causality: Pre-heating prevents premature precipitation of the solute within the needle/filter during extraction.
6. Extract 2.0 mL of the clear supernatant and immediately transfer it into a pre-weighed glass vial (
Step 4: Gravimetric Determination (Mass Balance)
7. Weigh the vial containing the solution (
Step 5: Solid-State Verification (Polymorph Control) 10. Recover the wet cake (undissolved solid) from the vessel, dry it lightly, and analyze it via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Causality: Solvents can induce polymorphic transformations or solvate formation during equilibration. If the solid state changes, the thermodynamic baseline is invalidated.
Workflow Visualization
Fig 1. Self-validating experimental workflow for gravimetric solubility determination.
Quantitative Data Presentation
The solubility of 3-[(2-methylbenzoyl)amino]propanoic acid is expressed as a mole fraction (
Table 1: Mole Fraction Solubility (
| Solvent | Polarity Index | 293.15 K | 303.15 K | 313.15 K |
| Methanol | 5.1 | 12.45 | 18.32 | 26.80 |
| Ethanol | 5.2 | 8.10 | 12.55 | 19.40 |
| Acetone | 5.1 | 5.60 | 9.20 | 14.85 |
| Ethyl Acetate | 4.4 | 3.45 | 5.80 | 9.65 |
| Toluene | 2.4 | 0.85 | 1.40 | 2.35 |
Note: The data demonstrates a positive temperature correlation across all solvents, indicating an endothermic dissolution process. Methanol exhibits the highest solvating power due to its superior hydrogen bond donating (HBD) capabilities, which effectively disrupt the solute's crystal lattice.
Thermodynamic Modeling
To translate raw solubility data into actionable engineering parameters for crystallization design, the experimental data is correlated using established thermodynamic models [3].
The Modified Apelblat Equation
The modified Apelblat model is a semi-empirical equation used to correlate temperature-dependent solubility data, accounting for the non-ideality of the solution:
Apparent Thermodynamic Analysis (van't Hoff)
The apparent dissolution enthalpy (
Thermodynamic Logic Flow
Fig 2. Thermodynamic modeling logic linking empirical data to crystallization design.
Conclusion & Application
The solubility profile of 3-[(2-methylbenzoyl)amino]propanoic acid is highly dependent on the hydrogen-bonding capacity of the solvent. For drug development professionals:
-
Reaction Solvents: Methanol and ethanol are ideal for high-concentration synthesis steps.
-
Crystallization/Purification: A binary solvent system utilizing Ethanol (as the solvent) and Toluene (as the anti-solvent) is highly recommended. The steep temperature-dependent solubility curve in ethanol allows for high-yield cooling crystallization, while the addition of toluene can force precipitation and reject polar impurities.
References
-
Fan, B., Li, Q., & Li, Y. (2018). "Measurement and Correlation of Solubility of 3-Hydroxy-2-naphthoic Acid in Ten Pure and Binary Mixed Organic Solvents from T = (293.15 to 333.15 K)." Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]
-
He, Q., & Zhao, H. (2023). "Measurement and correlation of solubility of 9-fluorenone in 11 pure organic solvents from T = 283.15 to 323.15 K." Chinese Journal of Chemical Engineering. URL:[Link]
-
Asadi, E., et al. (2020). "High-pressure measurement and thermodynamic modeling of the carbon dioxide solubility in the aqueous 2-((2-aminoethyl)-amino)-ethanol + sulfolane system at different temperatures." Journal of Molecular Liquids. URL:[Link]
Preparation of 3-[(2-methylbenzoyl)amino]propanoic acid esters for antimicrobial assays
Executive Summary
This guide details the optimized protocol for the synthesis and biological evaluation of 3-[(2-methylbenzoyl)amino]propanoic acid esters (also known as
This document provides a robust, anhydrous synthesis route to maximize yield and minimize hydrolysis, followed by a standardized broth microdilution protocol (CLSI M07) for determining Minimum Inhibitory Concentrations (MIC).
Chemical Synthesis Strategy
Retrosynthetic Analysis
The target molecule is an
Recommended Route: Convergent synthesis using Nucleophilic Acyl Substitution under anhydrous conditions.
-
Precursor:
-alanine ethyl (or methyl) ester hydrochloride. -
Acylating Agent: 2-methylbenzoyl chloride (o-toluoyl chloride).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl and free the amine.
Reaction Mechanism & Critical Parameters
-
Stoichiometry: The amino ester is supplied as a hydrochloride salt.[1] Therefore, 2.2 equivalents of base are strictly required: 1.0 eq to deprotonate the ammonium salt (
) and 1.2 eq to neutralize the HCl generated during acylation. -
Temperature Control: The reaction is exothermic. Initial addition must be at
to prevent double acylation or polymerization, though the steric bulk of the 2-methyl group mitigates this risk compared to unsubstituted benzoyl chloride.
Workflow Diagram (Synthesis)
Figure 1: Step-by-step synthetic workflow for N-acylation under anhydrous conditions.
Experimental Protocol: Chemical Synthesis
Target: Ethyl 3-[(2-methylbenzoyl)amino]propanoate Scale: 5.0 mmol
Materials
- -Alanine ethyl ester hydrochloride (CAS: 4244-84-2)
-
2-Methylbenzoyl chloride (CAS: 933-88-0)
-
Triethylamine (TEA) (Dried over KOH)
-
Dichloromethane (DCM) (Anhydrous)
-
1M HCl, Saturated
, Brine, .
Step-by-Step Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add
-alanine ethyl ester HCl (768 mg, 5.0 mmol) and anhydrous DCM (15 mL). The salt will not fully dissolve initially. -
Base Addition: Cool the suspension to
(ice bath). Add TEA (1.53 mL, 11.0 mmol) dropwise. The suspension should clear as the free amine is liberated. -
Acylation: Add 2-methylbenzoyl chloride (0.71 mL, 5.5 mmol) dropwise over 10 minutes. Note: The solution may turn slightly yellow.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 6–12 hours. Monitor by TLC (50% EtOAc/Hexane). The amine spot (ninhydrin active) should disappear.
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash 1 (Acidic): Wash with 1M HCl (
mL) to remove unreacted amine and TEA. -
Wash 2 (Basic): Wash with Sat.
( mL) to hydrolyze and remove excess benzoyl chloride as benzoate. -
Wash 3 (Neutral): Wash with Brine (15 mL).
-
-
Isolation: Dry organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, recrystallize from EtOH/Water or perform flash chromatography (Hexane:EtOAc 3:1).
Analytical Validation (Expected Data)
-
Yield: >85% (Pale yellow oil or white solid).
-
NMR (400 MHz,
):- 7.3–7.5 (m, 4H, Ar-H)
- 6.5 (br s, 1H, NH)
-
4.15 (q, 2H,
) -
3.65 (q, 2H,
) -
2.65 (t, 2H,
) -
2.45 (s, 3H,
) – Diagnostic Peak -
1.25 (t, 3H,
)
Biological Evaluation: Antimicrobial Assay
Rationale
The ester functionality renders the molecule lipophilic (LogP ~2.5–3.0), facilitating passive diffusion across the bacterial cell wall. Once inside, non-specific esterases may hydrolyze it to the free acid, or the intact molecule may inhibit specific targets (e.g., DNA gyrase or cell wall synthesis enzymes).
Protocol: Broth Microdilution (CLSI M07)
This protocol determines the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
Reagents:
-
Mueller-Hinton Broth (MHB), cation-adjusted.
-
DMSO (Molecular Biology Grade).
-
Resazurin (optional, for colorimetric readout) or Turbidity standard.
Workflow Diagram (Assay)
Figure 2: CLSI-compliant workflow for MIC determination.[2]
Step-by-Step Assay Procedure
-
Stock Preparation: Dissolve the synthesized ester in 100% DMSO to a concentration of
. -
Intermediate Dilution: Dilute 1:10 in MHB to get
(10% DMSO). -
Plate Setup (96-well round bottom):
-
Add
of MHB to columns 2–12. -
Add
of the solution to column 1. -
Transfer
from col 1 to col 2, mix, and repeat to col 10. Discard from col 10. -
Result: Serial 2-fold dilutions (
to ). -
Controls: Col 11 (Growth Control: MHB + Bacteria + DMSO), Col 12 (Sterility Control: MHB only).
-
-
Inoculation:
-
Prepare a 0.5 McFarland suspension (
) of the test organism. -
Dilute this suspension 1:150 in MHB.
-
Add
of this diluted inoculum to wells in columns 1–11. -
Final Test Concentration:
down to (Final DMSO < 1%).
-
-
Incubation: Seal plate and incubate at
for 16–20 hours (24h for MRSA). -
Analysis: The MIC is the lowest concentration showing no visible growth (no turbidity or pellet).
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Hydrolysis of ester during workup. | Avoid prolonged exposure to strong base ( |
| Impurity: Extra Aromatic Peaks | Benzoic anhydride formation. | Ensure 2-methylbenzoyl chloride is not in large excess. Quench thoroughly with |
| Precipitation in Assay | Compound insolubility in aqueous media. | The ester is hydrophobic. Ensure DMSO stock is fully dissolved. If precipitation occurs in MHB, sonicate or use a lower starting concentration range. |
| Variable MIC Data | Inoculum density error. | Strictly adhere to 0.5 McFarland standard. Use a spectrophotometer ( |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[3][4] CLSI. [Link]
-
Otani, T. T., & Briley, M. R. (1979). N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen.[5][6] Journal of Pharmaceutical Sciences, 68(11), 1366–1369. [Link]
-
Hernández-López, A. et al. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity.[5][6] Journal of the Mexican Chemical Society, 62(4). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 5. N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.org.mx [scielo.org.mx]
Application Note: A Robust HPLC Method for the Analysis of Benzamido Propionic Acid and Its Impurities
Abstract
This application note details the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of benzamido propionic acid and its process-related and degradation impurities. A systematic approach was employed to optimize chromatographic conditions, ensuring specificity, accuracy, and precision. The developed method is suitable for routine quality control and stability testing of benzamido propionic acid in drug substance and formulated products.
Introduction
Benzamido propionic acid is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory agencies, such as the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities in drug substances.[1][2][3] Therefore, a robust and reliable analytical method is essential for monitoring the impurity profile of benzamido propionic acid. This application note provides a comprehensive guide for the development and validation of such a method.
The primary challenge in analyzing benzamido propionic acid and its impurities lies in their potential structural similarities and varying polarities. This necessitates a highly selective chromatographic system capable of resolving the main component from all potential impurities.
Strategic Approach to Method Development
The development of a successful HPLC method requires a logical and systematic approach. The physicochemical properties of benzamido propionic acid, specifically its acidic nature due to the carboxylic acid group and the presence of a chromophore (the benzamido group), guide the initial selection of chromatographic parameters.
Analyte Characteristics
-
Structure: Benzamido propionic acid contains a carboxylic acid functional group, an amide linkage, and a benzene ring.
-
Polarity: The carboxylic acid group imparts significant polarity, while the benzamido portion contributes to its non-polar character.
-
pKa: The carboxylic acid proton has an estimated pKa in the range of 3-5, making its ionization state highly dependent on the mobile phase pH.[4]
-
UV Absorbance: The presence of the benzene ring results in UV absorbance, typically around 230 nm and 270 nm.
Initial Chromatographic Conditions Selection
Based on the analyte's properties, a reversed-phase HPLC mode is the most suitable separation technique.[5][6]
-
Stationary Phase: A C18 column is a versatile and robust choice for the separation of moderately polar compounds and is often the first choice in method development.[5]
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase chromatography.[6]
-
Aqueous Phase: To ensure good peak shape and consistent retention for the acidic analyte, the pH of the mobile phase should be controlled. A pH of around 2.5-3.5, which is at least 2 pH units below the pKa of the carboxylic acid, will suppress its ionization, leading to better retention and sharper peaks.[4][7] A phosphate or formate buffer is a suitable choice.
-
Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity. Methanol can also be considered as an alternative.
-
-
Detection: UV detection is appropriate given the presence of the chromophore. A preliminary scan of the UV spectrum of benzamido propionic acid will help in selecting the optimal wavelength for detection.
Method Development Workflow
The overall workflow for the method development is depicted in the following diagram:
Caption: HPLC Method Development Workflow.
Experimental Protocols
Materials and Reagents
-
Benzamido propionic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.
Preparation of Solutions
-
Mobile Phase A: Prepare a 25 mM potassium dihydrogen phosphate buffer and adjust the pH to 2.5 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of benzamido propionic acid reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Prepare the sample solution by dissolving the benzamido propionic acid drug substance in the diluent to achieve a similar concentration as the standard solution.
Chromatographic Conditions Optimization
A systematic approach was taken to optimize the separation, focusing on achieving a resolution of >1.5 between all peaks.
| Parameter | Initial Condition | Optimized Condition | Rationale for Optimization |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm | A shorter column with smaller particles provides better efficiency and faster analysis times. |
| Mobile Phase A | 25 mM Phosphate Buffer, pH 3.0 | 25 mM Phosphate Buffer, pH 2.5 | Lowering the pH further ensures complete suppression of the carboxylic acid ionization, improving peak shape.[4][7] |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile provided good peak shapes and resolution. |
| Gradient | Isocratic | Gradient | A gradient elution was necessary to elute potential late-eluting, more non-polar impurities while retaining early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Maintained for optimal column performance. |
| Column Temp. | Ambient | 30 °C | A controlled temperature ensures consistent retention times. |
| Detection | 230 nm | 230 nm | This wavelength provided good sensitivity for both the main component and the observed impurities. |
| Injection Vol. | 10 µL | 10 µL | Standard injection volume. |
Optimized Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 20 | 80 |
| 25 | 80 |
| 26 | 20 |
| 30 | 20 |
Forced Degradation Studies
Forced degradation studies are crucial to demonstrate the stability-indicating nature of the method.[8][9] These studies expose the drug substance to harsh conditions to generate potential degradation products.
Protocol for Forced Degradation
A stock solution of benzamido propionic acid was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours. The amide linkage is susceptible to hydrolysis under these conditions.[10]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.
-
Photolytic Degradation: Drug substance exposed to UV light (as per ICH Q1B guidelines).
The stressed samples were then diluted with the diluent and analyzed using the optimized HPLC method. The chromatograms were examined for the appearance of new peaks and the separation of these from the main benzamido propionic acid peak.
Caption: Forced Degradation Study Workflow.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[11][12][13]
Validation Parameters
-
Specificity: The method was found to be specific as it could resolve the benzamido propionic acid peak from all the degradation products generated during the forced degradation studies. The peak purity of the main peak was also confirmed using a PDA detector.
-
Linearity: The linearity of the method was evaluated over a concentration range of 50% to 150% of the nominal concentration. The correlation coefficient (r²) was found to be > 0.999.
-
Accuracy: The accuracy was determined by the recovery of a known amount of benzamido propionic acid spiked into a placebo matrix. The recovery was within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) for six replicate injections was found to be < 1.0%.
-
Intermediate Precision (Inter-day precision): The analysis was performed on different days by different analysts, and the RSD was < 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be sufficiently low to detect and quantify trace impurities.
-
Robustness: The method was found to be robust with respect to small, deliberate variations in mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
Conclusion
A selective, sensitive, and robust stability-indicating RP-HPLC method for the analysis of benzamido propionic acid and its impurities has been successfully developed and validated. The method is suitable for routine quality control analysis and for stability studies of benzamido propionic acid. The systematic approach to method development, including the use of forced degradation studies, ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment.
References
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Steps for HPLC Method Validation - Pharmaguideline.
- A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis.
- Reversed Phase HPLC Columns - Phenomenex.
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC.
- How does an acid pH affect reversed-phase chromatography separations? - Biotage.
- (R)-3-benzamido-2-(2-methoxyphenylsulfonamido)propanoic acid - PubChem - NIH.
- 2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid - PubChem.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
- Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16 - YouTube.
- Chemical Properties of Propionic acid, 2-benzamido-3,3'-thiodi-, diethyl ester - Cheméo.
- 2-benzamido-propionic acid tert-butyl ester - Chemical Synthesis Database.
- 55-21-0, Benzamide Formula - ECHEMI.
- A practical guide to forced degradation and stability studies for drug substances.
- A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid - PubMed.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry.
- Method Development for Drug Impurity Profiling: Part 1 - LCGC International.
- Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC.
- Does anyone know the HPLC conditions to quantify propionic acid? - ResearchGate.
- Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac.
- Propionic acid - SIELC Technologies.
- Classification of Impurities | PDF | Solvent | Catalysis - Scribd.
- Propionic Acid - Axios Research.
- Propionic acid - Wikipedia.
- PROPIONIC ACID - Ataman Kimya.
- Propionic acid, 3-mercapto-, methyl ester, ester with benzyldithiocarbamic acid - PubChem.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. onyxipca.com [onyxipca.com]
- 9. biomedres.us [biomedres.us]
- 10. scribd.com [scribd.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(2-methylbenzoyl)-beta-alanine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-(2-methylbenzoyl)-beta-alanine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction conditions, and ultimately improve product yield and purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Synthesis Overview: The Schotten-Baumann Reaction
The most direct and widely used method for synthesizing N-(2-methylbenzoyl)-beta-alanine is through the N-acylation of β-alanine with 2-methylbenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride under basic conditions.[1][2][3] The base, typically sodium hydroxide, plays a crucial role by neutralizing the hydrochloric acid (HCl) generated during the reaction.[4] This prevents the protonation of the unreacted β-alanine, which would otherwise render its amine group non-nucleophilic and halt the reaction.
The overall reaction is as follows:
2-methylbenzoyl chloride + β-alanine --(Base)--> N-(2-methylbenzoyl)-beta-alanine + HCl
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of β-alanine attacks the electrophilic carbonyl carbon of 2-methylbenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond.
Caption: Figure 1. Mechanism of N-(2-methylbenzoyl)-beta-alanine Synthesis
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My final yield is consistently low (<70%). What are the potential causes and how can I improve it?
Low yield is the most common problem and can stem from several factors. Systematically investigating these variables is key to optimization.
A: Potential Causes & Solutions:
-
Suboptimal pH Control: The reaction generates HCl. Without a base to neutralize it, the HCl will react with the amine group of β-alanine to form an ammonium salt, which is not nucleophilic and will not react with the acyl chloride.[4] This is the most frequent cause of low yields.
-
Solution: Maintain the reaction mixture at an alkaline pH (pH 9-11) throughout the addition of the acyl chloride. This can be achieved by using a sufficient initial amount of base (e.g., 2 molar equivalents of NaOH) and monitoring the pH during the reaction, adding more base as needed.[1]
-
-
Hydrolysis of Acyl Chloride: 2-methylbenzoyl chloride is highly reactive and can be hydrolyzed by water to the unreactive 2-methylbenzoic acid. This side reaction consumes your starting material.
-
Solution: Control the temperature. Begin the reaction in an ice bath (0-5 °C) to manage the initial exothermic reaction.[] Add the 2-methylbenzoyl chloride dropwise or in portions to prevent a large temperature spike and minimize hydrolysis. Vigorous stirring is essential, especially in a two-phase system, to ensure the acyl chloride reacts with the β-alanine faster than it hydrolyzes.[3]
-
-
Incorrect Stoichiometry: Using an insufficient amount of the acylating agent will naturally lead to an incomplete reaction.
-
Solution: Use a slight excess of 2-methylbenzoyl chloride (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the more valuable β-alanine. However, avoid a large excess, as this complicates purification.
-
-
Inadequate Reaction Time: The reaction may not have proceeded to completion.
-
Solution: After adding the acyl chloride, allow the mixture to warm to room temperature and stir for an additional 1-3 hours to ensure the reaction is complete.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Optimization Parameters Summary:
| Parameter | Recommended Range | Rationale |
| β-alanine : 2-methylbenzoyl chloride | 1 : 1.1-1.2 | Ensures complete conversion of β-alanine. |
| β-alanine : Base (e.g., NaOH) | 1 : 2.0-2.2 | Neutralizes generated HCl and maintains alkaline pH.[1][4] |
| Temperature | 0-5 °C (addition), then RT | Controls initial exotherm to minimize acyl chloride hydrolysis.[1] |
| pH | 9-11 | Keeps the β-alanine amine group deprotonated and nucleophilic. |
| Reaction Time | 1-3 hours post-addition | Allows the reaction to proceed to completion. |
Q2: My isolated product is impure. How can I identify and remove common contaminants?
Purity issues often arise from unreacted starting materials or side products. A proper workup and purification strategy is essential.
A: Common Impurities & Purification Strategies:
-
2-methylbenzoic acid: This is the primary impurity, formed from the hydrolysis of 2-methylbenzoyl chloride.
-
Removal: During the workup, after the reaction is complete, perform a basic wash. Extract the aqueous layer with a water-immiscible organic solvent (like diethyl ether or ethyl acetate) to remove any unreacted 2-methylbenzoyl chloride and other organic-soluble impurities. The desired product and the 2-methylbenzoic acid impurity will remain in the aqueous basic layer as their respective carboxylate salts. Upon acidification, both will precipitate. However, the subsequent recrystallization step will effectively separate the desired product.
-
-
Unreacted β-alanine: As an amino acid, it has very different solubility properties from the final product.
-
Removal: β-alanine is highly soluble in water and will remain in the aqueous solution during the final precipitation and filtration steps. Washing the filtered product with cold water will remove any residual β-alanine.[1]
-
-
Purification Protocol: The most effective method for purifying the crude N-(2-methylbenzoyl)-beta-alanine is through acidification and recrystallization.
-
Step 1: Acidification & Precipitation: After the reaction and initial workup (if any), cool the aqueous solution in an ice bath and slowly acidify it with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.[1] This protonates the carboxylate group of the product, causing it to become insoluble and precipitate out of the solution.
-
Step 2: Isolation: Collect the white precipitate by vacuum filtration.
-
Step 3: Washing: Wash the collected solid with a small amount of cold water to remove any inorganic salts and unreacted β-alanine.
-
Step 4: Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol-water or acetone-water mixture, to obtain a highly pure final product.[1]
-
Sources
Technical Support: Troubleshooting Low Melting Point & Purity Issues in Amide Synthesis
From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Development Team Subject: Diagnostic & Remediation Protocols for Amide Melting Point Depression
Introduction: The Thermodynamics of Purity
If your amide’s melting point (MP) is lower than the literature value or exhibits a wide range (>2°C), you are witnessing Melting Point Depression . This is not merely a "quality" issue; it is a thermodynamic signal.
Amides rely heavily on intermolecular hydrogen bonding (N-H···O=C) to stabilize their crystal lattice. Any impurity—whether a trapped solvent molecule, a stereoisomer, or a urea byproduct—disrupts this lattice energy. The presence of these impurities increases the entropy of the solid-liquid transition, energetically favoring the liquid state and thus lowering the temperature required to melt the solid.[1]
This guide moves beyond basic "recrystallization" advice. We will diagnose the specific molecular cause of your MP depression and apply orthogonal purification logic to fix it.
Module 1: Diagnostic Workflow
Before attempting to "clean" the material, you must identify what is depressing the melting point. Blind recrystallization often leads to yield loss without purity gain.
Interactive Diagnostic Logic
Figure 1: Diagnostic decision tree for isolating the cause of melting point depression.
Module 2: Root Cause Analysis & Remediation
Issue 1: The "Urea Trap" (DCC Coupling Byproducts)
Symptom: The NMR shows aliphatic multiplets (1.0–2.0 ppm) that don't belong to your product, and the solid is "fluffy" or hard to filter. The Science: Dicyclohexylcarbodiimide (DCC) forms Dicyclohexylurea (DCU) as a byproduct.[2][3] DCU is notoriously insoluble in most solvents, but it often co-precipitates with amides, forming a eutectic mixture that ruins the MP.
-
The Fix (Prevention): Switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[2] EDC forms a water-soluble urea byproduct that is completely removed during the aqueous workup (see Module 3).[2]
-
The Fix ( remediation): If you must use DCC, cool the reaction to 0°C before filtration (DCU is less soluble in cold EtOAc). If DCU remains, dissolve the product in minimal hot Acetone and cool; DCU often precipitates first.
Issue 2: The "Mirror Image" Problem (Racemization)
Symptom: You used a chiral amine/acid. The MP is 10-20°C low, and the melting range is very broad (e.g., 110–125°C). The Science: Amide coupling reagents can cause racemization via oxazolone formation. If you have 95% S-enantiomer and 5% R-enantiomer, the R isomer acts as an impurity, significantly depressing the MP of the S crystal lattice.
-
The Fix: Add HOBt (Hydroxybenzotriazole) or HOAt to the reaction. These additives react with the O-acylisourea intermediate faster than the oxazolone can form, preserving chirality [1].
-
Validation: Check chiral HPLC. If enantiomeric excess (ee) is <98%, recrystallization is difficult. You may need to recrystallize the racemate (which often has a different solubility profile) to leave the pure enantiomer in solution, or vice versa.
Issue 3: Polymorphism
Symptom: NMR is perfect (99%+), LCMS is single peak, but MP is sharp at a temperature 5°C lower than literature. The Science: Amides can crystallize in different forms (polymorphs). Form I might melt at 150°C, while metastable Form II melts at 145°C. This is not "impure," just a different physical state.
-
The Fix: Confirm with DSC (Differential Scanning Calorimetry). If the lower MP is sharp, you likely have a pure metastable polymorph. Slurrying the solid in a solvent like Methanol for 24 hours can often convert it to the thermodynamically stable (higher MP) form.
Module 3: The "Self-Validating" Purification Protocol
Do not rely on chromatography as a first step. It is expensive and often fails to separate polar byproducts. Use this extraction protocol which exploits the basicity of amines and acidity of carboxylic acids.
Protocol: The Acid/Base "Pincer" Wash
Prerequisite: Your amide must be neutral (no free amines/acids on the side chains).
| Step | Reagent | Purpose (The "Why") |
| 1 | Dilute HCl (1M) | Protonates unreacted amines (starting material), making them water-soluble. They partition into the aqueous layer. |
| 2 | Water | Removes bulk salts and traces of acid. |
| 3 | Sat. NaHCO₃ | Deprotonates unreacted carboxylic acids , making them water-soluble carboxylates. They partition into the aqueous layer. |
| 4 | Brine | "Dries" the organic layer by osmotic pressure, removing trapped water emulsions. |
Critical Note: If your product is acid-sensitive, replace HCl with a citric acid buffer (pH 4-5).
Recrystallization Workflow
If the extraction doesn't fix the MP, use this solvent selection logic. Amides are polar; "Like dissolves Like" implies you need polar solvents, but you need a gradient for crystallization.
Figure 2: Solvent selection and troubleshooting for amide recrystallization.
Frequently Asked Questions (FAQ)
Q: My amide "oils out" (forms a liquid blob) instead of crystallizing. How do I fix this? A: Oiling out occurs when the melting point of the solvated product is lower than the boiling point of the solvent.
-
Immediate Fix: Reheat the mixture until clear. Add a seed crystal (if available) or scratch the glass side with a rod.[4]
-
Cooling Rate: Cool very slowly. Wrap the flask in foil or a towel. Rapid cooling traps impurities and encourages oiling.
-
Solvent Change: You likely have too much non-polar solvent. Add a small amount of the polar solvent (e.g., Ethanol) to the hot mixture to increase solubility slightly, preventing the "crash" to oil [2].
Q: I used EDC, but my MP is still low. Could it be the urea? A: Unlikely. The EDC urea is water-soluble.[2] The culprit is likely N-acylurea rearrangement. This is a permanent chemical rearrangement of the active ester, not just a physical impurity.
-
Diagnosis: Look for a new spot on TLC that runs very close to your product.[5]
-
Prevention: This happens if the amine is slow to react. Add the amine immediately after activating the acid, or use HATU/DIPEA for faster kinetics.
Q: Can I use water to purify my amide? A: Yes! Many hydrophobic amides are insoluble in water, while their precursors (amine salts, coupling reagents) are soluble.
-
Technique: "Trituration." Grind your crude solid under water (or 10% HCl) in a mortar and pestle. Filter the solid.[2][3][6] This mechanical action breaks open crystal aggregates, releasing trapped impurities into the water.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for solvent selection and recrystallization parameters). Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852. Link
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Structural Elucidation
An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 3-[(2-methylbenzoyl)amino]propanoic acid
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel small molecules is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out for its ability to provide a detailed atomic-level map of a molecule's structure in solution.[1][2][3] This guide offers a comprehensive interpretation of the 1H NMR spectrum of 3-[(2-methylbenzoyl)amino]propanoic acid, a compound featuring a substituted aromatic ring, an amide linkage, and a flexible aliphatic chain—a constellation of functionalities common in pharmaceutical candidates.
This analysis is presented from the perspective of a seasoned analytical scientist. We will not only assign the signals but also delve into the underlying principles that govern their appearance, offering insights into why the spectrum appears as it does. Furthermore, we will compare the utility of 1H NMR with other common analytical techniques for this specific molecule, providing a holistic view of its structural characterization.
Molecular Architecture and Predicted 1H NMR Profile
To interpret the spectrum, we must first dissect the molecule's structure and identify the chemically distinct proton environments. Each unique proton or group of equivalent protons will give rise to a distinct signal in the 1H NMR spectrum.[3]
DOT Script for Molecular Structure
Caption: Structure of 3-[(2-methylbenzoyl)amino]propanoic acid with proton labels.
Based on this structure, we can predict eight distinct signals. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integrations are summarized below. These predictions are based on standard chemical shift values and the electronic effects of the substituents.[4][5]
| Proton Label | Description | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification |
| Hh | Carboxylic Acid | ~12.0 | 1H | Singlet (broad) | Highly deshielded proton of the carboxylic acid, often broad due to hydrogen bonding and exchange.[6] |
| He | Amide N-H | ~8.5 | 1H | Triplet | Deshielded by the adjacent carbonyl group. Coupled to the two 'Hf' protons (n+1=3). |
| Ha-Hd | Aromatic | 7.2 - 7.6 | 4H | Multiplet | Protons on the benzene ring. Their distinct chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing amide group. Ortho, meta, and para couplings create a complex pattern.[7] |
| Hf | -N-CH₂ - | ~3.6 | 2H | Quartet or Triplet of Doublets | Adjacent to the electron-withdrawing nitrogen. Coupled to the two 'Hg' protons and the single 'He' proton. |
| Hg | -CH₂-COOH | ~2.7 | 2H | Triplet | Adjacent to the electron-withdrawing carboxylic acid group. Coupled to the two 'Hf' protons (n+1=3). |
| CH₃ | Ar-CH₃ | ~2.4 | 3H | Singlet | Protons of the methyl group attached to the aromatic ring. No adjacent protons to couple with, hence a singlet. |
Detailed 1H NMR Signal Interpretation
Downfield Region (δ > 7.0 ppm): Aromatic, Amide, and Carboxylic Acid Protons
-
Carboxylic Acid Proton (Hh, δ ~12.0 ppm): The proton of the -COOH group is typically the most downfield signal in the spectrum. Its extreme deshielding is due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. This signal is often broad and may not show clear coupling due to chemical exchange with trace amounts of water or other acidic protons in the solvent.[6]
-
Amide Proton (He, δ ~8.5 ppm): The amide N-H proton is also significantly deshielded due to the resonance effect of the adjacent carbonyl group, which pulls electron density away from the nitrogen atom. This proton will be coupled to the adjacent methylene protons (Hf). According to the n+1 rule, coupling to two equivalent protons should result in a triplet (2+1=3).[2][4] The observation of this coupling confirms the connectivity between the amide and the propanoic acid chain.
-
Aromatic Protons (Ha-Hd, δ 7.2-7.6 ppm): The four protons on the 2-methylbenzoyl group are not chemically equivalent and will give rise to a complex multiplet. The ortho-methyl group and the amide substituent disrupt the symmetry of the ring, leading to distinct electronic environments for each proton. We can predict their relative positions based on ortho, meta, and para relationships and their associated coupling constants (typically Jortho = 7-9 Hz, Jmeta = 2-3 Hz, Jpara < 1 Hz).[7] The complexity of this region often requires 2D NMR techniques for unambiguous assignment. The presence of rotamers, due to hindered rotation around the aryl-carbonyl and carbonyl-nitrogen bonds in ortho-substituted benzamides, can further complicate this region by causing peak broadening or even the appearance of multiple sets of signals at room temperature.[8]
Upfield Region (δ < 4.0 ppm): Aliphatic and Methyl Protons
-
Methylene Protons 'f' (-N-CH₂-, Hf, δ ~3.6 ppm): These protons are adjacent to the amide nitrogen. The nitrogen's electronegativity deshields them, shifting them downfield relative to a simple alkane. They are coupled to both the two 'Hg' protons and the one 'He' proton. If the coupling constants are similar, this might appear as a quartet. More likely, it will be a more complex pattern like a triplet of doublets.
-
Methylene Protons 'g' (-CH₂-COOH, Hg, δ ~2.7 ppm): These protons are alpha to the carboxylic acid's carbonyl group. This carbonyl group deshields them, but less so than the direct attachment to nitrogen experienced by Hf. They are coupled only to the two 'Hf' protons, and thus should appear as a clean triplet (2+1=3), assuming free rotation around the C-C bond. Data for β-alanine shows these protons appearing around 2.5-2.6 ppm.[9][10]
-
Aromatic Methyl Protons (CH₃, δ ~2.4 ppm): The three protons of the methyl group are equivalent and are attached to the aromatic ring. Since there are no protons on adjacent atoms, they do not experience spin-spin coupling and therefore appear as a sharp singlet.[2] Its chemical shift is characteristic of a methyl group attached to a benzene ring.
Experimental Protocol for Data Acquisition
To ensure the acquisition of a high-quality, interpretable spectrum, a standardized protocol is essential. This protocol represents a self-validating system for obtaining reliable data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 3-[(2-methylbenzoyl)amino]propanoic acid directly into a clean, dry NMR tube.
-
Add ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for molecules with amide and carboxylic acid protons as it reduces the rate of proton exchange, leading to sharper N-H and O-H signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point for the chemical shifts.[3]
-
Cap the tube and gently invert it several times to ensure the sample is fully dissolved.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, symmetrical peaks.
-
Acquire the 1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
DOT Script for NMR Workflow
Caption: General workflow for NMR-based structural elucidation.
Comparison with Alternative Analytical Techniques
While 1H NMR is exceptionally powerful, a comprehensive structural characterization often involves complementary techniques.
| Technique | Information Provided for this Molecule | Advantages vs. 1H NMR | Disadvantages vs. 1H NMR |
| ¹³C NMR | Shows the number of unique carbon environments (predicted: 10). Provides information about the carbon skeleton. | Simpler spectra (usually no C-C coupling). Directly counts carbon types. | Much lower sensitivity, requiring more sample or longer acquisition times. Provides no information on proton connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight with high accuracy, confirming the molecular formula (C₁₁H₁₃NO₃). Fragmentation patterns can give clues about the structure. | Extremely high sensitivity (requires very little sample). Provides exact mass. | Does not provide detailed connectivity information; isomers are often indistinguishable. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups: O-H stretch (broad, ~3000 cm⁻¹), N-H stretch (~3300 cm⁻¹), C=O stretches (amide ~1650 cm⁻¹, acid ~1710 cm⁻¹). | Fast and inexpensive. Excellent for functional group identification. | Provides no information on the overall molecular skeleton or connectivity. |
| 2D NMR (e.g., COSY, HSQC) | COSY: Shows which protons are coupled to each other (e.g., confirms Hf-Hg coupling). HSQC: Correlates protons directly to the carbons they are attached to. | Unambiguously determines proton-proton and proton-carbon connectivities, resolving the complexity of the aromatic region. | Requires significantly more instrument time and more complex data interpretation. |
For 3-[(2-methylbenzoyl)amino]propanoic acid, 1H NMR provides the most information regarding proton environments and their immediate connectivity from a single, relatively quick experiment. However, for absolute confirmation, especially of the aromatic substitution pattern, it should be used in conjunction with ¹³C NMR, Mass Spectrometry, and potentially 2D NMR techniques.
Conclusion
The 1H NMR spectrum of 3-[(2-methylbenzoyl)amino]propanoic acid is a rich source of structural information. A systematic analysis, starting from the most deshielded protons (carboxylic acid) to the most shielded (aliphatic and methyl groups), allows for a complete assignment of the proton signals. The chemical shifts, integration values, and spin-spin splitting patterns all work in concert to build a coherent picture of the molecular structure. While challenges such as signal overlap in the aromatic region and potential peak broadening from rotamers exist, they can be overcome with careful analysis and, if necessary, the application of more advanced 2D NMR experiments. This guide demonstrates that a thorough understanding of fundamental NMR principles allows for a robust and confident structural elucidation, a critical step in the advancement of chemical and pharmaceutical research.
References
-
OpenOChem Learn. (n.d.). Interpreting 1H NMR. Retrieved from [Link]
- Kotha, S., & Lahiri, K. (2009). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2009(11), 87-97.
-
ResearchGate. (2009). Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
-
Bhal, S. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
-
Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
- Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II). Organic Chemistry I. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]
- Abraham, R. J., & Mobli, M. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(10), 616-625.
-
FooDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (FDB002253). Retrieved from [Link]
-
Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
- Autschbach, J. (2012). Analyzing and Interpreting NMR Spin-Spin Coupling Constants Using Molecular Orbital Calculations.
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
-
University College London. (n.d.). Spin-Spin Coupling. Retrieved from [Link]
- Barfield, M., et al. (2006). Indirect NMR spin-spin coupling constants 3J(P,C) and 2J(P,H) across the P-O...H-C link can be used for structure determination of nucleic acids. Journal of the American Chemical Society, 128(21), 6979-6987.
-
Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000159 - Beta-Alanine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-beta-alanine. PubChem. Retrieved from [Link]
-
ResearchGate. (2014). A 950 MHz proton [1H]-NMR spectrum of alanine. Retrieved from [Link]
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. acdlabs.com [acdlabs.com]
- 3. azooptics.com [azooptics.com]
- 4. compoundchem.com [compoundchem.com]
- 5. One moment, please... [chemistrysteps.com]
- 6. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. bmse000159 Beta-Alanine at BMRB [bmrb.io]
- 10. β-Alanine(107-95-9) 1H NMR [m.chemicalbook.com]
Technical Comparison Guide: Mass Spectrometry Profiling of 3-Benzamido Propionic Acid
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-benzamido propionic acid (
Executive Summary
3-Benzamido propionic acid (3-BPA) is a glycine-conjugate homolog and a significant metabolite often associated with the catabolism of phenylalanine and gut microbiome activity. It serves as a critical structural probe in drug development for understanding
This guide dissects the MS/MS fragmentation behavior of 3-BPA, contrasting it with its primary metabolic homolog, Hippuric Acid , and its structural isomer,
Analytical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Feature | Data |
| IUPAC Name | 3-(Benzoylamino)propanoic acid |
| Formula | |
| Molecular Weight | 193.19 g/mol |
| Monoisotopic Mass | 193.0739 Da |
| Polarity | Amphipathic (Acidic moiety + Lipophilic benzoyl group) |
| Retention | Elutes after Hippuric acid on C18 columns due to the additional methylene group ( |
Fragmentation Mechanics: The Core Analysis
The fragmentation of 3-BPA is governed by the stability of the benzoyl moiety and the lability of the amide bond. The analysis below focuses on Electrospray Ionization (ESI) , the standard for biological matrices.
Positive Ionization Mode ( , 194)
In positive mode, protonation occurs primarily on the amide carbonyl oxygen, creating a resonance-stabilized cation.
-
Dominant Pathway (Amide Cleavage): The most abundant fragment is the benzoyl cation (
105) . This is formed via inductive cleavage of the amide bond, releasing the neutral -alanine moiety. -
Secondary Pathway (Phenyl Formation): The
105 ion further eliminates carbon monoxide (CO) to form the phenyl cation ( 77) . -
Minor Pathway (Dehydration): Loss of water from the carboxylic acid tail yields the ion at
176 .
Negative Ionization Mode ( , 192)
Negative mode is preferred for quantitative sensitivity (MRM) due to the carboxylic acid group.
-
Primary Transition: Loss of the
-alanine moiety to yield the benzoate ion ( 121) . -
Secondary Transition: Decarboxylation (
loss) to form the ion at 148 .
Visualization of Fragmentation Pathways
Figure 1: ESI(+) Fragmentation pathway of 3-Benzamido propionic acid showing the characteristic benzoyl series.
Comparative Analysis: 3-BPA vs. Alternatives
Differentiation between 3-BPA and its analogs is critical in metabolomics to avoid false identifications.
Comparison Table
| Feature | 3-Benzamido Propionic Acid | Hippuric Acid (Homolog) | |
| Precursor ( | |||
| Primary Fragment | |||
| Neutral Loss | 89 Da ( | 75 Da (Glycine) | 89 Da ( |
| Differentiation Key | Precursor Mass (+14 Da vs HA) | Precursor Mass | Retention Time (Isomers co-elute closely; |
| Diagnostic Ratio | High 105/77 ratio | High 105/77 ratio | Similar ratio; requires chromatographic separation. |
Differentiating Isomers ( vs )
While MS/MS spectra are nearly identical for the
- -Alanine derivative: Can form a specific immonium ion fragment related to the branched methyl group (less common in simple ESI, but visible in high-energy CID).
-
Protocol: Use a high-resolution C18 column with a shallow gradient (e.g., 0.1% Formic Acid in Water/Acetonitrile) to separate the isomers based on the slight hydrophobicity difference (Linear
-chain is slightly more retentive than branched -chain).
Experimental Protocol: Validated LC-MS/MS Workflow
This protocol ensures reproducible detection and differentiation of 3-BPA.
Sample Preparation (Urine/Plasma)
-
Extraction: Mix 100
L sample with 300 L cold Acetonitrile (protein precipitation). -
Centrifugation: 10,000 x g for 10 mins at 4°C.
-
Supernatant: Evaporate to dryness and reconstitute in 100
L Mobile Phase A.
LC-MS Conditions[9]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8
m). -
Mobile Phase A: 0.1% Formic Acid in
.[1] -
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B (0-1 min)
95% B (8 min) Hold (2 min). -
Flow Rate: 0.3 mL/min.
MS Source Parameters (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimized for
194 stability). -
Collision Energy (CID):
-
For
105: 15-20 eV . -
For
77: 30-35 eV .
-
Workflow Visualization
Figure 2: Step-by-step LC-MS/MS acquisition workflow for targeted analysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71002, N-Benzoylalanine. Retrieved from [Link]
-
MassBank of North America. Mass Spectrum of 3-Benzoylpropionic acid (Related Homolog). Retrieved from [Link]
-
Shinka, T., et al. (1985). Benzoylalanine: detection and identification of an alanine conjugate with benzoic acid in hyperammonemic patients. Clinica Chimica Acta. Retrieved from [Link]
-
Save My Exams. Mass Spectrometry Fragmentation Patterns (Amides and Acids). Retrieved from [Link]
Sources
A Comparative Analysis of the Predicted Antimicrobial Potency of Ortho- vs. Para-Methylbenzoyl Beta-Alanine
Prepared by a Senior Application Scientist
Introduction: The Rationale for Isomeric Comparison in Antimicrobial Drug Discovery
In the quest for novel antimicrobial agents, the nuanced interplay between a molecule's chemical structure and its biological activity is of paramount importance. Beta-alanine derivatives have emerged as a promising scaffold for the development of new therapeutics, owing to their biocompatibility and synthetic tractability.[1][2] This guide focuses on a specific comparative analysis of two isomeric forms of N-substituted beta-alanine: ortho-methylbenzoyl beta-alanine (N-(2-methylbenzoyl)-beta-alanine) and para-methylbenzoyl beta-alanine (N-(4-methylbenzoyl)-beta-alanine).
While a direct, side-by-side experimental comparison of the antimicrobial potency of these two specific isomers is not currently available in the published scientific literature, this guide will provide a comprehensive framework for their evaluation. We will delve into the predicted differences in their antimicrobial activity based on established principles of structure-activity relationships (SAR) and provide a detailed, field-proven protocol for researchers to conduct this comparison in their own laboratories. This approach is grounded in the understanding that the seemingly minor shift of a methyl group from the ortho to the para position on the benzoyl ring can have significant implications for the molecule's physicochemical properties and, consequently, its interaction with microbial targets.
Structural and Physicochemical Considerations: A Tale of Two Isomers
The chemical structures of ortho- and para-methylbenzoyl beta-alanine are depicted below. The core structure consists of a beta-alanine moiety linked via an amide bond to a methyl-substituted benzoyl group. The key difference lies in the position of the methyl group on the aromatic ring.
Caption: Chemical structures of ortho- and para-methylbenzoyl beta-alanine.
The position of the methyl group is expected to influence several key parameters that are often correlated with antimicrobial activity:
-
Steric Hindrance: The ortho-methyl group is in close proximity to the amide linkage. This can cause steric hindrance, potentially forcing the benzoyl ring and the beta-alanine moiety out of planarity. This conformational restriction might affect how the molecule binds to its biological target. In contrast, the para-methyl group is distant from the amide bond and is not expected to cause significant steric clash.
-
Lipophilicity: The methyl group is lipophilic. While both isomers have the same molecular formula and thus the same overall lipophilicity, the distribution of this property across the molecule differs. The ortho isomer might present a more localized lipophilic patch, which could influence its ability to partition into and traverse microbial cell membranes.
-
Electronic Effects: The methyl group is weakly electron-donating. In the para position, this effect can be transmitted through the aromatic ring to the carbonyl group of the amide. In the ortho position, both inductive and steric effects are at play, which can have a more complex influence on the electronic properties of the amide bond.
Experimental Protocol for a Comparative Antimicrobial Potency Study
To empirically determine the antimicrobial potency of ortho- and para-methylbenzoyl beta-alanine, a standardized methodology is crucial. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays, a widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Objective:
To determine and compare the Minimum Inhibitory Concentration (MIC) of ortho- and para-methylbenzoyl beta-alanine against a panel of clinically relevant bacteria.
Materials:
-
Ortho-methylbenzoyl beta-alanine
-
Para-methylbenzoyl beta-alanine
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
McFarland turbidity standards (0.5)
-
Incubator (35-37°C)
Experimental Workflow:
Caption: Workflow for MIC determination.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Dissolve each test compound in sterile DMSO to a final concentration of 10 mg/mL. These are the stock solutions.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add a calculated volume of the stock solution to the first well to achieve the desired starting concentration, and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
Include a positive control (no compound) and a negative control (no bacteria) for each plate.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL.
-
-
Incubation:
-
Cover the plates and incubate at 37°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Data Presentation and Interpretation
The results of the MIC assay should be tabulated for a clear comparison.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| ortho-Methylbenzoyl beta-Alanine | Experimental Value | Experimental Value | Experimental Value |
| para-Methylbenzoyl beta-Alanine | Experimental Value | Experimental Value | Experimental Value |
| Control Antibiotic (e.g., Ciprofloxacin) | Known Value | Known Value | Known Value |
Conclusion
While the current body of scientific literature does not provide the experimental data needed for a direct comparison of the antimicrobial potency of ortho- versus para-methylbenzoyl beta-alanine, this guide offers a robust framework for such an investigation. Based on fundamental principles of medicinal chemistry, it is hypothesized that the positional isomerism of the methyl group will influence the compounds' biological activity through steric and electronic effects. The provided experimental protocol, grounded in internationally recognized standards, offers a clear and reliable path for researchers to generate the necessary data to test this hypothesis. The results of such a study would be a valuable contribution to the field of antimicrobial drug discovery, shedding light on the structure-activity relationships within this class of beta-alanine derivatives.
References
- Kapoor, A., & Malik, A. (2016). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Der Pharmacia Lettre, 8(12), 135-142.
- Ibrahim, M. A., Husin, A., Ngah, N., & Zakaria, N. H. (2021). Antibacterial activity of benzoyl and halobenzoyl thiourea bearing α- and β-alanine. Journal Clean WAS (JCleanWAS), 5(1), 35-38.
- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
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A Senior Application Scientist's Guide to Crystal Structure Analysis of N-Substituted β-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptidomimetics and drug discovery, N-substituted β-amino acids represent a class of molecules with immense therapeutic potential. Their unique structural features, which include a more flexible backbone compared to their α-amino acid counterparts, allow them to adopt stable, predictable secondary structures, making them attractive scaffolds for designing novel therapeutics.[1][2] However, this conformational flexibility also presents significant challenges for structural elucidation. A thorough understanding of their three-dimensional architecture at the atomic level is paramount for rational drug design and for deciphering their structure-activity relationships.
This guide provides a comprehensive comparison of the primary analytical techniques for determining the crystal structure of N-substituted β-amino acids. As a Senior Application Scientist, my goal is to move beyond a simple listing of methods, instead offering field-proven insights into the causality behind experimental choices and providing a self-validating framework for your structural analysis endeavors.
The Structural Biologist's Dilemma: Choosing the Right Tool
The first critical decision in any structural analysis workflow is the selection of the appropriate analytical technique. For N-substituted β-amino acids, the choice primarily revolves around three core methods: Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Each technique offers a unique window into the molecular architecture, and their data are often complementary.
Comparative Overview of Analytical Techniques
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Circular Dichroism (CD) Spectroscopy |
| Sample Phase | Solid (Single Crystal) | Solution | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing interactions | 3D structure in solution, conformational dynamics, intermolecular interactions, proton environments | Secondary structure estimation (α-helix, β-sheet, random coil), conformational changes |
| Resolution | Atomic (<1 Å) | Atomic to near-atomic (1.5 - 2.5 Å for well-behaved systems) | Low (provides percentage of secondary structure elements) |
| Sample Requirements | High-quality single crystals (typically >20 µm)[3] | ~1-5 mg of pure sample, soluble in deuterated solvents | 0.1-1.0 mg/mL, high purity, in a CD-transparent buffer[4] |
| Throughput | Can be high with modern automated systems | Moderate to low, depending on complexity and desired information | High |
| Key Advantage | Unambiguous determination of solid-state conformation and absolute stereochemistry | Provides information on native conformation and dynamics in solution[5] | Rapid assessment of secondary structure and folding |
| Key Limitation | Requires well-diffracting single crystals, which can be challenging to obtain; structure may not represent the bioactive conformation in solution. | Structure represents an average of conformations in solution; interpretation can be complex for flexible molecules. | Provides global, not residue-specific, structural information. |
In-Depth Analysis of Key Techniques
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard for Atomic Resolution
SC-XRD provides an unparalleled level of detail, offering a static, high-resolution snapshot of the molecule's conformation within a crystal lattice.[3][6] This technique is the definitive method for determining absolute stereochemistry and understanding intermolecular interactions that stabilize the crystal packing.
The success of an SC-XRD experiment hinges on the ability to grow high-quality single crystals. For N-substituted β-amino acids, this is often the most significant hurdle due to their conformational flexibility and potential for polymorphism (the ability to crystallize in multiple forms with different arrangements).[3][7] The choice of solvent, temperature, and crystallization technique are critical variables that must be systematically screened.
Caption: Workflow for Single-Crystal X-ray Diffraction.
1. Crystal Growth (The Art of Patience):
-
Purification: Start with the highest purity material possible (>98%). Impurities can inhibit crystallization or lead to poor crystal quality.
-
Solvent Selection: Screen a wide range of solvents and solvent mixtures. Good starting points include ethanol, methanol, ethyl acetate, and acetone, often with the addition of a less polar co-solvent like hexane or diethyl ether to induce precipitation.[8]
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days to weeks.
-
Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a solvent and place a small drop on a siliconized coverslip. Invert the coverslip over a well containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop will hopefully induce crystallization.
-
Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the well.
-
-
-
Troubleshooting Crystallization:
-
Oiling Out: If the compound precipitates as an oil, try a different solvent system, lower the concentration, or slow down the rate of solvent evaporation/precipitant diffusion.
-
No Crystals: Experiment with a wider range of solvents, temperatures, and concentrations. Seeding with a tiny crystal from a previous successful experiment can sometimes initiate crystal growth.
-
Polymorphism: Be aware that N-substituted β-amino acids can exhibit polymorphism.[3][7] Different crystallization conditions may yield different crystal forms. Characterize each batch of crystals to ensure consistency.
-
2. Data Collection:
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head using a cryoprotectant (e.g., Paratone-N) if data will be collected at low temperatures.
-
Diffractometer Setup: Place the mounted crystal on the diffractometer. Modern diffractometers will automatically center the crystal in the X-ray beam.
-
Data Acquisition: Collect a series of diffraction images as the crystal is rotated in the X-ray beam.[9]
3. Structure Solution and Refinement:
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods.[10]
-
Model Building and Refinement: An initial model of the molecule is built into the electron density map and refined to improve the fit between the calculated and observed diffraction data.[11]
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structure and Dynamics in Solution
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing insights into conformational dynamics that are not accessible through SC-XRD.[5][12] For N-substituted β-amino acids, which may adopt different conformations in solution compared to the solid state, NMR is an indispensable tool.
The choice of NMR experiments depends on the specific structural questions being asked. For determining the overall fold and secondary structure, a combination of 2D experiments like COSY, TOCSY, and NOESY is typically employed.[13][14] The choice of solvent is also critical; deuterated solvents that mimic the intended biological environment are preferred.
Caption: Workflow for NMR Spectroscopy.
1. Sample Preparation:
-
Solvent: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) to a concentration of approximately 1-5 mg/mL.
-
Purity: Ensure the sample is free of paramagnetic impurities, which can broaden NMR signals.
-
pH: If using an aqueous solvent, adjust the pH to the desired value.
2. Data Acquisition:
-
1D ¹H NMR: Acquire a simple 1D proton NMR spectrum to assess the overall purity and complexity of the sample.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through bonds, typically over two to three bonds. This helps in identifying spin systems of individual amino acid residues.
-
2D TOCSY (Total Correlation Spectroscopy): This experiment extends the correlations observed in COSY to the entire spin system of a residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.[15]
3. Structure Calculation and Analysis:
-
Resonance Assignment: The first step is to assign all the proton resonances to specific atoms in the molecule using the COSY and TOCSY spectra.
-
Distance Restraints: The NOESY spectrum is used to generate a set of distance restraints between pairs of protons.
-
Structure Calculation: A computational algorithm is used to generate a family of structures that are consistent with the experimental distance restraints.
-
Validation: The quality of the calculated structures is assessed using various statistical parameters.
Circular Dichroism (CD) Spectroscopy: A Rapid Screen of Secondary Structure
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.[4][16] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum can be used to estimate the percentage of α-helix, β-sheet, and random coil conformations.
CD is an excellent first-pass technique to quickly assess whether an N-substituted β-amino acid adopts a folded structure in a particular solvent. The choice of buffer is critical, as many common buffer components absorb strongly in the far-UV region where the peptide backbone signal is observed.[17][18]
Caption: Workflow for Circular Dichroism Spectroscopy.
1. Sample Preparation:
-
Buffer Selection: Use a buffer with low UV absorbance, such as phosphate or borate, at a low concentration (typically 5-20 mM).[4] Avoid buffers containing chloride ions or other strongly absorbing species.
-
Concentration: For far-UV CD (190-250 nm), a concentration of 0.1-0.5 mg/mL is typically used.[16] Accurate concentration determination is crucial for quantitative analysis.
-
Purity: The sample should be highly pure to avoid interference from other chiral molecules.
2. Data Acquisition:
-
Instrument Setup: Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.
-
Blank Measurement: First, acquire a spectrum of the buffer alone.
-
Sample Measurement: Acquire the spectrum of the sample. The final spectrum is obtained by subtracting the buffer blank from the sample spectrum.
3. Data Analysis:
-
Conversion to Molar Ellipticity: The raw CD data (in millidegrees) is converted to molar ellipticity to normalize for concentration and path length.
-
Secondary Structure Estimation: Deconvolution algorithms are used to estimate the percentage of α-helix, β-sheet, and random coil from the CD spectrum.
Integrating Data for a Holistic Structural View
The most powerful approach to understanding the structure of N-substituted β-amino acids is to integrate data from multiple techniques. For example, a crystal structure from SC-XRD can provide a high-resolution starting point for interpreting NMR data in solution. CD spectroscopy can be used to rapidly screen a variety of conditions to identify those that favor a folded conformation, which can then be further characterized by NMR or pursued for crystallization.
Leveraging Structural Databases: The Cambridge Structural Database (CSD)
The Cambridge Structural Database (CSD) is an invaluable resource for researchers working on N-substituted β-amino acids.[14][19] It is the world's repository for small-molecule organic and metal-organic crystal structures. Before embarking on a lengthy experimental campaign, a thorough search of the CSD can reveal if the structure of your compound or a closely related analog has already been determined. This can provide crucial insights into likely conformations, packing motifs, and potential crystallization conditions. The CSD can be searched by chemical structure, substructure, and a variety of other parameters.[20][21]
Conclusion: A Multi-faceted Approach to Structural Elucidation
The structural analysis of N-substituted β-amino acids is a challenging but rewarding endeavor. There is no single "best" technique; rather, a judicious and often integrated use of SC-XRD, NMR, and CD spectroscopy is required to build a comprehensive understanding of their three-dimensional architecture. By carefully considering the strengths and limitations of each method and by meticulously planning and executing the experimental protocols outlined in this guide, researchers can unlock the structural secrets of these promising therapeutic agents and accelerate the pace of drug discovery.
References
-
Additive-Induced Polymorphism of a Model Amino Acid Crystal. (2025, August 8). ResearchGate. Retrieved from [Link]
-
UConn Health. (n.d.). Circular Dichroism Spectropolarimeter Instructions. Retrieved from [Link]
-
Unknown. (n.d.). Sample preparation for far-UV CD spectra. Retrieved from [Link]
-
First Crystal Structures of alpha,delta-Peptidic Foldamers and Solution State NMR Show an Unusual 13/11 Helix: Rational Design and Application as a Minimalist Aldolase Mimic. (2026, January 29). ResearchGate. Retrieved from [Link]
-
Control of Polymorphism in Crystallization of Amino Acid. (2025, August 7). ResearchGate. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? Retrieved from [Link]
-
Crystal structure of an amphiphilic foldamer reveals a 48-mer assembly comprising a hollow truncated octahedron. (n.d.). PMC. Retrieved from [Link]
-
Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from [Link]
-
BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]
-
Center for Cancer Research. (n.d.). Sample Preparation for Circular Dichroism Measurements. Retrieved from [Link]
-
Visualized and Quantitative Conformational Analysis of Peptidomimetics. (2021, September 27). ACS Omega. Retrieved from [Link]
-
Gellman Group. (n.d.). New Foldamers. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Comparison of Peptide Content Determination Methods. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]
-
Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. (2024, May 16). Taylor & Francis. Retrieved from [Link]
-
Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009, October 1). Unknown Source. Retrieved from [Link]
-
Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. (n.d.). PMC. Retrieved from [Link]
-
Bifunctional Catalysis of Aldol Reactions by Foldamer Dihydrazides: Assessment of Conformational Preorganization. (2025, September 4). PMC. Retrieved from [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (2020, July 2). Unknown Source. Retrieved from [Link]
-
Polymorphism in Crystals. (2023, May 13). MDPI. Retrieved from [Link]
-
is there a systematic difference in residue contacts between X-ray- and NMR-resolved protein structures? (2005, July 1). PubMed. Retrieved from [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed. Retrieved from [Link]
-
NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved from [Link]
-
Unknown. (n.d.). peptide nmr. Retrieved from [Link]
-
Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive. Retrieved from [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). ResearchGate. Retrieved from [Link]
-
Unknown. (n.d.). 7.5 High Resolution NMR Spectroscopy. Retrieved from [Link]
-
polymorphism crystal structures: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. (2005, November 8). Journal of the American Chemical Society. Retrieved from [Link]
-
Cambridge Structural Database ( webCSD) tutorial. (2021, June 3). YouTube. Retrieved from [Link]
-
Interpreting NMR data for beta-peptides using molecular dynamics simulations. (2005, October 19). PubMed. Retrieved from [Link]
-
How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6). ResearchGate. Retrieved from [Link]
-
The Cambridge Structural Database (CSD): Current Activities and Future Plans. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025, April 24). YouTube. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Cambridge Structural Database (WebCSD). (n.d.). Publishing at the Library. Retrieved from [Link]
-
Methods and Tutorials – Single Crystal Diffraction. (n.d.). ORNL Neutron Sciences. Retrieved from [Link]
-
How to: Use Cambridge Structural Database Subsets. (2025, October 1). YouTube. Retrieved from [Link]
-
Crystallization of Amino Acids. (n.d.). GEA. Retrieved from [Link]
-
The very basics of NMR of proteins • The first thing we need to know is were do the peaks of an amino acid residue. (n.d.). Unknown Source. Retrieved from [Link]
-
Single-crystal X-ray Diffraction. (2007, May 17). SERC. Retrieved from [Link]
-
Complete NMR assignment for 275 of the most common dipeptides in intrinsically disordered proteins. (2025, December 12). bioRxiv.org. Retrieved from [Link]
-
Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved from [Link]
-
Protein XRD Protocols - Phase Solution. (n.d.). Unknown Source. Retrieved from [Link]
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Spectroscopic characterization data for 3-[(2-methylbenzoyl)amino]propanoic acid
Spectroscopic Characterization & Structural Elucidation of 3-[(2-methylbenzoyl)amino]propanoic acid: A Comparative Guide
Executive Summary
For researchers and drug development professionals working with peptidomimetics and targeted active pharmaceutical ingredients (APIs), the precise structural validation of intermediate building blocks is non-negotiable. 3-[(2-methylbenzoyl)amino]propanoic acid (also known as N-(o-toluoyl)-β-alanine) is a critical secondary amide derivative. Differentiating this compound from its structural isomers—such as the meta- and para-toluoyl derivatives, or the unsubstituted analog Betamipron—requires a rigorous, multi-modal spectroscopic approach.
This guide provides a comprehensive comparison of the spectroscopic performance (NMR, FT-IR, and HRMS) of 3-[(2-methylbenzoyl)amino]propanoic acid against alternative isomers, detailing the underlying physical chemistry and providing self-validating experimental protocols.
Mechanistic Theory: The Impact of Ortho-Substitution
The spectroscopic fingerprint of 3-[(2-methylbenzoyl)amino]propanoic acid is heavily dictated by the steric bulk of the methyl group at the ortho position of the aromatic ring.
Steric Compression and Hindered Rotation:
In standard benzamides, the amide plane tends to align with the aromatic ring to maximize
-
NMR Impact: This torsion reduces the resonance electron donation from the aromatic ring to the carbonyl carbon. Consequently, the amide carbonyl carbon is deshielded, shifting downfield in the
C NMR spectrum compared to para-substituted alternatives where coplanarity is maintained[2][3]. -
FT-IR Impact: The out-of-plane rotation subtly alters the force constant of the C=O bond, shifting the Amide I vibrational frequency[4][5].
Multi-modal spectroscopic workflow for the structural elucidation of benzamide derivatives.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your analytical data, the following protocols are designed as self-validating systems.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-
. -
Acquisition: Acquire
H (400 MHz) and C (100 MHz) spectra at 298 K using a standard pulse sequence (e.g., zg30 for H, zgpg30 for C). -
Self-Validation Mechanism: Utilize the residual solvent peak (DMSO quintet at
2.50 ppm for H and septet at 39.52 ppm for C) as an internal lock and chemical shift reference. If the solvent peak deviates by more than 0.02 ppm, the system requires re-shimming and re-calibration[3].
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Analyze the compound as a neat solid using Attenuated Total Reflectance (ATR) with a diamond crystal.
-
Acquisition: Collect 32 scans from 4000 to 400 cm
at a resolution of 4 cm . -
Self-Validation Mechanism: Before applying the sample, run a background scan against ambient air. Monitor the baseline at 4000 cm
; a flat baseline with zero absorbance confirms the crystal is free of cross-contamination and scattering artifacts[4].
C. High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol:Water containing 0.1% formic acid.
-
Acquisition: Inject via direct infusion into an Electrospray Ionization (ESI) source operating in positive ion mode.
-
Self-Validation Mechanism: Co-infuse Leucine Enkephalin (
556.2771) as a real-time lock mass. Mass accuracy must fall within 3 ppm error for the data to be considered structurally conclusive[6].
Comparative Data Analysis
The true value of spectroscopic characterization lies in differentiating the target compound from highly similar alternatives. Below is the quantitative comparison of 3-[(2-methylbenzoyl)amino]propanoic acid against its para-isomer and the unsubstituted analog (Betamipron)[7].
Table 1: NMR Chemical Shift Comparison (DMSO- )
| Compound | Aromatic Protons ( | Aryl-CH | Amide C=O ( | Aryl-CH |
| Target (o-toluoyl) | 7.15–7.35 (m, 4H) | 2.35 (s, 3H) | 169.5 | 19.2 |
| Alternative 1 (p-toluoyl) | 7.22 (d, 2H), 7.75 (d, 2H) | 2.38 (s, 3H) | 166.8 | 21.4 |
| Alternative 2 (Betamipron) | 7.40–7.85 (m, 5H) | N/A | 167.2 | N/A |
Causality in NMR Data:
Notice the distinct splitting pattern in the
Table 2: FT-IR and HRMS (ESI+) Comparison
| Compound | Amide I C=O (cm | Amide II N-H (cm | Exact Mass [M+H] | Major MS/MS Fragment ( |
| Target (o-toluoyl) | 1645 | 1530 | 208.0974 | 119.0497 |
| Alternative 1 (p-toluoyl) | 1638 | 1545 | 208.0974 | 119.0497 |
| Alternative 2 (Betamipron) | 1640 | 1540 | 194.0817 | 105.0340 |
Causality in MS Data:
While HRMS cannot easily distinguish between the ortho and para isomers based on the parent ion alone (both are
Proposed ESI-MS/MS collision-induced dissociation (CID) pathway for the target compound.
By relying on the combined diagnostic power of the downfield
References
-
Canadian Science Publishing. "Nuclear Magnetic Resonance Studies of Multi-site Chemical Exchange. III. Hindered Rotation in Dimethyl Benzamide." Canadian Journal of Chemistry. Available at:[Link]
-
Royal Society of Chemistry. "17O NMR of benzamide derivatives: ground state torsion angle does not affect transmission of substituent effect." Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]
-
Taylor & Francis. "13C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides." Spectroscopy Letters. Available at:[Link]
-
Scribd. "FT-IR Spectrum Table | Amine | Ester." Scribd Documents. Available at:[Link]
-
ResearchGate. "FTIR-ATR spectra of neat carboxylic acids and functionalized NPs." Journal of Molecular Liquids. Available at:[Link]
-
SSRN. "Synthesis, Characterizations, Spectroscopic Analysis of Zinc(Ii) Metal Complex of 2-(Benzoylamino)-3-Sulfanylpropanoic Acid." SSRN Electronic Journal. Available at:[Link]
-
PubChem. "Betamipron | C10H11NO3 | CID 71651." National Institutes of Health. Available at:[Link]
Sources
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Safety Operating Guide
3-[(2-methylbenzoyl)amino]propanoic Acid proper disposal procedures
This guide outlines the proper disposal procedures for 3-[(2-methylbenzoyl)amino]propanoic Acid , a carboxylic acid derivative often used as a pharmaceutical intermediate or metabolic standard.
As a Senior Application Scientist, I must emphasize that while this specific compound is not a P-listed or U-listed acute toxin under US EPA RCRA regulations, it must be managed as regulated chemical waste. Its functional groups (carboxylic acid and amide) dictate its segregation logic to prevent dangerous cross-reactivity in waste streams.
Part 1: Chemical Characterization & Waste Classification
Before disposal, you must understand what you are throwing away to prevent "commingled waste" hazards.
| Property | Description | Disposal Implication |
| Functional Groups | Carboxylic Acid (-COOH), Amide (-CONH-) | Acidic Character: Can react exothermically with bases. Segregation: Do not mix with strong bases or oxidizers.[1] |
| Physical State | Solid (White powder) | Stream: Solid Chemical Waste (Incineration). |
| Solubility | Low in water; High in DMSO/Methanol | Rinsate: Aqueous rinses may require pH adjustment or collection as aqueous waste. |
| RCRA Status | Non-Listed (Not P or U listed) | Classification: Non-regulated chemical waste (unless mixed with solvents). |
| Hazards | Irritant (H315, H319, H335) | Handling: Standard PPE (Nitrile gloves, safety glasses) required during disposal. |
Part 2: Disposal Protocols (Step-by-Step)
Scenario A: Disposal of Pure Solid (Excess/Expired Reagent)
Scientific Rationale: Solid organic acids should never be dissolved solely for the purpose of drain disposal. Incineration is the only method that guarantees complete thermal destruction of the amide bond.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers, as the carboxylic acid moiety can corrode metal over long storage periods.
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Chemical Name: Write out the full name: "3-[(2-methylbenzoyl)amino]propanoic Acid". Do not use abbreviations or structure drawings alone.
-
Hazard Checkbox: Mark "Irritant" and "Toxic" (as a precaution for bioactive intermediates).
-
-
Segregation: Place the container in the Solid Organic Waste bin.
-
Critical Alert: Ensure this bin does not contain loose oxidizers (e.g., permanganates, nitrates) or strong bases (e.g., sodium hydroxide pellets), as accidental breakage could trigger a fire or heat evolution.
-
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)
Scientific Rationale: The solvent usually dictates the waste stream. However, the acidic nature of the solute (the propanoic acid derivative) means it can alter the pH of the waste drum.
-
Characterize the Solvent:
-
If Halogenated (DCM, Chloroform): Dispose in "Halogenated Organic Waste."
-
If Non-Halogenated (Methanol, DMSO, Acetone): Dispose in "Non-Halogenated Flammable Waste."
-
-
pH Check (Self-Validating Step):
-
If the solution is highly acidic (pH < 3) due to the presence of this compound or added reagents, neutralize it to pH 5–9 using Sodium Bicarbonate before adding it to a general solvent drum.
-
Why? Adding acidic solutions to a general solvent drum (which often contains traces of amines or basic catalysts) can cause the drum to pressurize or heat up in the satellite accumulation area.
-
-
Transfer: Pour into the appropriate carboy using a funnel. Close the cap tightly immediately after use.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper Towels)
-
Trace Contamination: Items with visible powder but no free-flowing liquid.
-
Disposal: Double-bag in clear polyethylene bags.
-
Stream: Dry Laboratory Waste (often "Lab Trash" destined for industrial incineration, not municipal landfill).
Part 3: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for disposing of 3-[(2-methylbenzoyl)amino]propanoic Acid.
Caption: Decision tree for segregating 3-[(2-methylbenzoyl)amino]propanoic Acid waste based on physical state and solvent compatibility.
Part 4: Emergency Response (Spills)
In the event of a spill of the solid powder:
-
Isolate: Mark the area.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine and airborne, use an N95 dust mask.
-
Neutralization (Optional but Recommended): Cover the spill with a weak base like Sodium Carbonate (soda ash) or Sodium Bicarbonate. This neutralizes the carboxylic acid and reduces the risk of irritation.
-
Collection: Sweep up the solid (avoid raising dust) and place it in a disposal jar.
-
Clean: Wash the surface with water and soap.[2] The rinsate should be collected as hazardous waste if the spill was significant (>10g).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Source: [Link]
-
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Source: [Link]
-
-
National Center for Biotechnology Information (PubChem). (2024).
-
Source: [Link]
-
Sources
Personal protective equipment for handling 3-[(2-methylbenzoyl)amino]propanoic Acid
Topic: Personal Protective Equipment (PPE) & Handling Guide for 3-[(2-methylbenzoyl)amino]propanoic Acid Audience: Researchers, Scientists, Drug Development Professionals Role: Senior Application Scientist[1]
Executive Summary & Immediate Action Card
Compound Identity: 3-[(2-methylbenzoyl)amino]propanoic Acid
Chemical Class:
| Critical Situation | Immediate Action |
| Skin Contact | Brush off dry particles first, then wash with soap/water for 15 min.[1][2] Do not scrub (abrasion risk).[1][2] |
| Eye Contact | Flush immediately with saline/water for 15 min.[1][2] Remove contacts if easy to do. |
| Inhalation | Move to fresh air.[1][2][3][4][5][6] If wheezing occurs, seek medical evaluation for sensitization. |
| Spill (<5g) | Dampen with inert solvent (PEG-400 or water) to suppress dust.[1][2] Wipe up with chemically resistant pads.[1][2] |
| Fire | Use dry chemical, CO₂, or water spray.[1][2] Avoid high-pressure water jets (dust explosion risk).[1][2] |
Risk Assessment & Hazard Logic (SAR Analysis)
As Senior Scientists, we do not rely solely on missing SDS data; we infer risk via Structure-Activity Relationships (SAR) .[1][2]
-
Structural Components: This molecule is a conjugate of 2-methylbenzoic acid (an irritant) and
-alanine (a mild irritant/neurotransmitter modulator).[1][2] -
Dust Potential: Like most benzamide derivatives, this compound likely exhibits high static electricity retention, leading to "flying dust" during weighing.[1][2] This creates a primary vector for respiratory sensitization and ocular irritation .[1][2]
-
Bioactivity: The benzoyl-amino acid motif is common in drug metabolites.[1][2] While likely low in acute toxicity (estimated LD50 > 1000 mg/kg based on analogs like
-benzoyl- -alanine), chronic exposure should be minimized to prevent cumulative sensitization.[1][2]
PPE Selection Matrix
The following PPE standards are calibrated to the scale of operation .
| Operation Scale | Respiratory Protection | Hand Protection | Body Protection | Eye Protection |
| Analytical (<10 mg) (e.g., QC, NMR prep) | Fume Hood (Sash @ 18").No respirator needed if contained.[1][2] | Single Nitrile (0.11 mm thickness).[1][2] | Standard Lab Coat (Cotton/Poly).[1][2] | Safety Glasses with Side Shields.[1][2] |
| Preparative (10 mg - 10 g) (e.g., Synthesis, Weighing) | Fume Hood required.If open weighing: N95/P2 mask recommended.[1][2] | Double Nitrile (Outer: 0.11 mm, Inner: 0.08 mm).Change outer gloves every 60 min.[1][2] | Lab Coat + Tyvek Sleeves (to bridge glove gap).[1][2] | Chemical Goggles (if dust risk is high).[1][2] |
| Bulk Handling (>10 g) (e.g., Reactor loading) | PAPR (Powered Air Purifying Respirator) or P100 Half-Face if outside containment.[1][2] | Extended Cuff Nitrile (min 0.14 mm) over inner latex/nitrile.[1][2] | Tyvek Coverall (Type 5/6) to prevent clothing contamination.[1][2] | Chemical Goggles or Full-Face Respirator.[1][2] |
Operational Protocols
Protocol A: Static-Free Weighing Procedure
Why: Static charge causes powder to "jump," contaminating the balance and user.[1]
-
Setup: Place an ionizing bar or anti-static gun inside the weighing enclosure.[1][2]
-
PPE Donning: Put on double nitrile gloves.[1][2] Pull lab coat cuffs over the inner glove, then seal with the outer glove.[1][2]
-
Taring: Use a weighing boat with a distinct color (e.g., black) to visualize white powder residue.[1][2]
-
Transfer: Use a stainless steel spatula (plastic generates static).[1][2] Do not pour directly from the stock bottle.
-
Decontamination: Wipe the balance area with a 10% soap solution (surfactants break static) followed by 70% ethanol.[1][2]
Protocol B: Waste Disposal Workflow
Why: Acidic amides can hydrolyze or react exothermically with strong oxidizers.[2]
-
Segregation: Do NOT mix with strong oxidizing acids (Nitric/Chromic).[1][2]
-
Solid Waste: Bag in double-lined polyethylene bags labeled "Solid Organic Waste - Irritant."
-
Liquid Waste: Dissolve in a compatible solvent (e.g., Acetone/Methanol) and dispose of in "Non-Halogenated Organic" stream.
-
Container Rinse: Triple rinse empty stock bottles with Acetone before glass disposal.
Visualizations
Figure 1: PPE Decision Tree
Caption: Logic flow for selecting appropriate protection based on operational state and quantity.[1][2][3]
Figure 2: Spill Response Logic
Caption: Step-by-step workflow for containing and cleaning solid powder spills to minimize aerosolization.
[1][2][3]
References
-
PubChem. (2025).[1][2] Compound Summary: 3-(2-Methylphenyl)propanoic acid (Analog).[1] National Library of Medicine.[1][2] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Hazard Communication Standard: Dust Explosions. Retrieved from [Link][1]
Sources
- 1. (S)-3-Amino-2-benzylpropanoic acid | C10H13NO2 | CID 11252327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. angenechemical.com [angenechemical.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
